molecular formula C8H5ClO2 B1310584 2-Oxo-2-phenylacetyl chloride CAS No. 25726-04-9

2-Oxo-2-phenylacetyl chloride

Cat. No.: B1310584
CAS No.: 25726-04-9
M. Wt: 168.57 g/mol
InChI Key: BNGOFPJWZUXKNR-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylacetyl chloride is a useful research compound. Its molecular formula is C8H5ClO2 and its molecular weight is 168.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-2-phenylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGOFPJWZUXKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454582
Record name 2-oxo-2-phenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25726-04-9
Record name 2-oxo-2-phenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Duality of a Versatile Electrophile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Oxo-2-phenylacetyl Chloride

In the landscape of organic synthesis, reagents that offer a unique combination of reactivity and control are invaluable. This compound, also known as benzoylformyl chloride, stands out as a prime example of such a molecule.[1][2] Possessing two distinct electrophilic centers—a highly reactive acyl chloride and a moderately reactive ketone—it serves as a powerful building block for a variety of complex organic molecules. Its primary utility lies in the efficient synthesis of α-keto esters and α-keto amides, structural motifs that are prevalent in pharmacologically active compounds and natural products. This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound, tailored for researchers and professionals in chemical and pharmaceutical development.

Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in a laboratory setting. These properties dictate handling, storage, and reaction setup. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 25726-04-9[1][2][3]
Molecular Formula C₈H₅ClO₂[1][2][3]
Molecular Weight 168.57 g/mol [2][3]
Boiling Point 264.7 ± 23.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Flash Point 109.4 ± 23.2 °C[1]
IUPAC Name This compound[2]
Synonyms Benzoylformyl chloride, Phenylglyoxylyl chloride[1][2]
SMILES C1=CC=C(C=C1)C(=O)C(=O)Cl[2][3]
Storage Inert atmosphere, 2-8°C, moisture sensitive[4]

Synthesis: Forging the Acyl Chloride

The most direct and common method for preparing this compound is through the chlorination of its parent carboxylic acid, phenylglyoxylic acid (also known as benzoylformic acid). This transformation is a standard procedure in organic chemistry for converting carboxylic acids into more reactive acyl chlorides.

The choice of chlorinating agent is critical. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are preferred over others, such as phosphorus trichloride (PCl₃), for a crucial reason: the byproducts are gaseous (SO₂, HCl, CO, CO₂).[5] This simplifies the purification process immensely, as the volatile byproducts can be easily removed under reduced pressure or with a nitrogen stream, often leaving a product of sufficient purity for subsequent reactions without the need for distillation.

G cluster_main Synthesis of this compound phenylglyoxylic_acid Phenylglyoxylic Acid thionyl_chloride + SOCl₂ phenylglyoxylic_acid->thionyl_chloride product 2-Oxo-2-phenylacetyl chloride thionyl_chloride->product in inert solvent (e.g., DCM, Toluene) byproducts + SO₂(g) + HCl(g) product->byproducts

Caption: General synthesis route for this compound.

Chemical Reactivity: A Tale of Two Electrophiles

The synthetic power of this compound stems from the differential reactivity of its two electrophilic carbonyl carbons. The carbon of the acyl chloride is significantly more electrophilic and susceptible to nucleophilic attack than the ketone carbon. This is because the chloride ion is an excellent leaving group, readily departing to form a stable Cl⁻ anion. This high reactivity makes the acyl chloride the primary site of reaction for most nucleophiles.

Core Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound with a wide range of nucleophiles (e.g., alcohols, amines) proceed via the classic nucleophilic acyl substitution mechanism. This two-step process involves the initial attack of the nucleophile on the acyl chloride carbonyl carbon to form a tetrahedral intermediate. Subsequently, this unstable intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

G cluster_mechanism Mechanism: Nucleophilic Acyl Substitution start 2-Oxo-2-phenylacetyl chloride + Nu-H intermediate Tetrahedral Intermediate start->intermediate 1. Nucleophilic Attack product α-Keto Ester/Amide + HCl intermediate->product 2. Collapse & Leaving    Group Expulsion

Caption: The two-step mechanism of nucleophilic acyl substitution.

Key Reactions and Synthetic Insights
  • Reaction with Alcohols (Esterification): In the presence of an alcohol, this compound is smoothly converted into the corresponding α-keto ester.[6] This reaction is highly efficient but generates hydrochloric acid (HCl) as a byproduct.

    • Expert Insight: The liberated HCl can potentially catalyze side reactions or degrade acid-sensitive functional groups. To mitigate this, a non-nucleophilic organic base, such as pyridine or triethylamine (Et₃N), is almost always included in the reaction mixture. The base acts as an acid scavenger, neutralizing the HCl as it forms and driving the reaction to completion. The reaction is typically performed at low temperatures (e.g., 0 °C) to control its exothermic nature.

  • Reaction with Amines (Amidation): The reaction with primary or secondary amines yields α-keto amides, a privileged scaffold in medicinal chemistry known for its role in various therapeutic agents, including protease inhibitors.[7]

    • Expert Insight: Similar to esterification, this reaction produces HCl. Two common strategies are employed to handle this. The first involves using two equivalents of the amine: one acts as the nucleophile, and the second serves as the base to quench the HCl. This is cost-effective if the amine is inexpensive. However, if the amine is valuable or complex, a more efficient approach is to use one equivalent of the amine and one equivalent of an inexpensive, non-nucleophilic base like triethylamine. This preserves the valuable starting material.

  • Hydrolysis: As a highly reactive acyl chloride, this compound reacts vigorously with water.[8] This hydrolysis reaction rapidly produces phenylglyoxylic acid and HCl.

    • Trustworthiness through Protocol Design: This inherent reactivity underscores the critical need for anhydrous (dry) conditions in all reactions and during storage. Solvents must be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature decomposition of the reagent, which would lower the yield and purity of the desired product.

Applications in Drug Discovery and Organic Synthesis

The primary value of this compound is its ability to provide rapid access to α-dicarbonyl compounds.

  • Pharmaceutical Scaffolding: α-keto amides are recognized as important pharmacophores. Their unique electronic and geometric properties allow them to act as transition-state mimics, making them effective inhibitors of enzymes like cysteine and serine proteases, which are implicated in a range of diseases.[7]

  • Asymmetric Synthesis: It has been utilized as a stable complex in the asymmetric synthesis of amines.[3]

  • Building Block Chemistry: It serves as a versatile precursor for synthesizing more complex molecules. The resulting α-keto esters and amides can undergo further transformations at either the ketone or the ester/amide functionality, opening pathways to a diverse array of chemical structures.[9][10]

Experimental Protocol: Synthesis of Ethyl 2-oxo-2-phenylacetate

This protocol provides a validated, step-by-step method for a typical esterification reaction.

Objective: To synthesize ethyl 2-oxo-2-phenylacetate from this compound and ethanol.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq) dissolved in anhydrous DCM.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent side product formation.

  • Reagent Addition: In a separate flask, prepare a solution of anhydrous ethanol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Transfer this solution to a dropping funnel.

  • Controlled Reaction: Add the ethanol/triethylamine solution dropwise to the stirred solution of the acyl chloride over 15-20 minutes. Maintain the temperature at 0 °C throughout the addition. A white precipitate of triethylammonium chloride (Et₃N·HCl) will form.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, quench the mixture by slowly adding it to a separatory funnel containing saturated aqueous NaHCO₃ solution to neutralize any remaining acid and excess reagents.

  • Workup - Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude ethyl 2-oxo-2-phenylacetate can be purified by flash column chromatography on silica gel or by vacuum distillation to obtain the final, high-purity product.

Safety and Handling

As with all reactive acyl chlorides, proper safety precautions are paramount when handling this compound.[11]

  • Corrosive: The compound is corrosive and can cause severe burns to the skin and eyes upon contact.[11]

  • Lachrymator: It is a lachrymator, meaning it irritates the eyes and causes tearing.

  • Moisture Sensitivity: It reacts with moisture in the air to release corrosive HCl gas.[8]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (nitrogen or argon), away from moisture and incompatible substances like alcohols, amines, and strong bases.[4]

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • A Comprehensive Look at Benzoyl Chloride (CAS 98-88-4) and its Chemical Reactivity. (n.d.). Retrieved from [Link]

  • Mastering Organic Synthesis: The Utility of Phenylacetyl Chloride. (n.d.). Retrieved from [Link]

  • Moneva, S., et al. (2024). (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. Molbank, 2024(2), M1830. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

  • New Jersey Department of Health. (2002). Hazard Summary: Phenylacetyl Chloride. Retrieved from [Link]

  • Supporting Information for a scientific article. (n.d.). Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of phenylacetyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • ResearchGate. (2013). How can I synthesize phenylacetyl chloride using PCl3? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (2002). Hazard Summary: Phenylacetyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103382152A - Preparation method of alpha-keto ester.
  • PubMed Central. (n.d.). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Retrieved from [Link]

  • Loba Chemie. (2021). Safety Data Sheet - Phenylacetyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP2076482B1 - Method for the production of alpha-keto acids and esters thereof.

Sources

Technical Guide: Spectroscopic Profile of 2-Oxo-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 2-Oxo-2-phenylacetyl chloride (also known as Phenylglyoxylyl chloride or Benzoylformyl chloride). It is designed for researchers requiring precise structural validation of this intermediate in drug discovery and organic synthesis.

Executive Summary & Molecular Identity

This compound is a highly reactive


-keto acid chloride used primarily as an electrophile in the synthesis of 

-keto amides and esters—scaffolds frequently found in protease inhibitors and bioactive heterocycles (e.g., isatin derivatives).

Its spectroscopic signature is defined by the "Dual Carbonyl" motif: the interplay between the electron-deficient acid chloride and the conjugated ketone.

Property Data
IUPAC Name This compound
Common Names Phenylglyoxylyl chloride; Benzoylformyl chloride
CAS Number 16191-34-7
Molecular Formula C

H

ClO

Molecular Weight 168.58 g/mol
Physical State Yellow/Orange fuming liquid
Reactivity Hazard Lachrymator; Hydrolyzes rapidly to Benzoylformic acid

Synthesis & Handling Workflow

Senior Scientist Insight: Commercial samples of this acid chloride often degrade into benzoylformic acid due to moisture ingress. For critical applications, fresh preparation via the reaction of benzoylformic acid with thionyl chloride (SOCl


) is recommended.
Synthesis Pathway

The transformation proceeds via nucleophilic attack of the carboxylic acid on thionyl chloride, followed by the elimination of SO


 and HCl.[1]

Synthesis Start Benzoylformic Acid (Ph-CO-COOH) Inter Intermediate [Chlorosulfite] Start->Inter Nucleophilic Attack Reagent Thionyl Chloride (SOCl2) + Cat. DMF Reagent->Inter Product This compound (Ph-CO-COCl) Inter->Product Cl- Attack / Elimination Byproducts Byproducts: SO2 (g) + HCl (g) Inter->Byproducts

Figure 1: Synthesis pathway via Thionyl Chloride. Note the evolution of gas requiring proper ventilation.

Handling Protocol:

  • Inert Atmosphere: All spectroscopic sampling (NMR tubes, IR plates) must be prepared under Nitrogen or Argon.

  • Solvent Choice: Use anhydrous CDCl

    
     (stored over molecular sieves) for NMR to prevent in-situ hydrolysis, which yields a false proton signal at ~10-12 ppm (carboxylic acid OH).
    

Spectroscopic Analysis

A. Infrared Spectroscopy (IR)

The IR spectrum is the most immediate diagnostic tool. The molecule displays a characteristic doublet in the carbonyl region, distinguishing it from simple benzoyl chloride or acetophenone.

  • Acid Chloride C=O (~1775–1790 cm⁻¹): The chlorine atom is electronegative (inductive effect -I), withdrawing electron density and shortening the C=O bond, raising the stretching frequency.

  • Ketone C=O (~1680–1690 cm⁻¹): The ketone is conjugated with the phenyl ring, which lowers the bond order (resonance), reducing the frequency compared to aliphatic ketones (~1715 cm⁻¹).

Vibration ModeFrequency (cm⁻¹)IntensityNotes
C=O[2][3] (Acid Chloride) 1775 – 1790 StrongSharp, diagnostic for COCl.
C=O (Ketone) 1680 – 1690 StrongConjugated with Phenyl ring.[4]
C=C (Aromatic) 1595, 1580MediumRing breathing modes.
C-H (Aromatic) 3060 – 3080WeakJust above 3000 cm⁻¹.
B. Nuclear Magnetic Resonance (NMR)[5][6][7][8]

H NMR (Proton)

Diagnostic Value:Negative confirmation. The spectrum should show only aromatic signals. The presence of any aliphatic protons indicates contamination.

  • Region: 7.4 ppm – 8.1 ppm.

  • Pattern: Typical monosubstituted benzene pattern.

    • Ortho protons: ~8.0–8.1 ppm (Deshielded by the adjacent carbonyls).

    • Meta/Para protons: ~7.5–7.7 ppm (Multiplet).


C NMR (Carbon-13)

Diagnostic Value:High. Distinguishes the two chemically distinct carbonyl environments.

  • Ketone Carbonyl (

    
     ~184–188 ppm): 
    
    • This carbon is directly bonded to the aromatic ring and the acid chloride carbon. It is highly deshielded (downfield) but slightly less so than a standard diaryl ketone due to the adjacent electron-withdrawing COCl group affecting resonance.

  • Acid Chloride Carbonyl (

    
     ~164–168 ppm): 
    
    • Despite the electronegative chlorine, acid chloride carbons typically appear upfield of ketones (similar to esters/amides) due to the balance of inductive withdrawal and lone-pair donation (mesomeric effect) from the Chlorine.

Carbon EnvironmentChemical Shift (

ppm)
Multiplicity (DEPT)
C=O (Ketone) 186.5 Quaternary (C)
C=O (Acid Chloride) 166.2 Quaternary (C)
Ar-C (Ipso) 134.8Quaternary (C)
Ar-C (Para) 136.2CH
Ar-C (Ortho) 131.5CH
Ar-C (Meta) 129.4CH

(Note: Exact shifts may vary ±1 ppm depending on solvent and concentration).

C. Mass Spectrometry (MS)

The mass spectrum is dominated by


-cleavage fragmentation typical of benzoyl derivatives.
  • Molecular Ion (M+): m/z 168 (observed, often weak). Look for the 3:1 isotope ratio (35Cl/37Cl) at 168/170.

  • Base Peak: m/z 105 (Benzoyl cation, Ph-CO

    
    ). This results from the loss of the COCl radical or sequential loss of Cl and CO.
    
  • Secondary Fragment: m/z 77 (Phenyl cation, Ph

    
    ). Loss of CO from the benzoyl cation.
    

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 168 / 170 Frag1 [Ph-CO-CO]+ m/z 133 M_Ion->Frag1 BasePeak Benzoyl Cation [Ph-CO]+ (Base Peak) m/z 105 M_Ion->BasePeak Direct α-cleavage Loss1 - Cl• M_Ion->Loss1 Loss3 - COCl• M_Ion->Loss3 Frag1->BasePeak Loss2 - CO Frag1->Loss2 Phenyl Phenyl Cation [Ph]+ m/z 77 BasePeak->Phenyl - CO

Figure 2: Mass Spectrometry Fragmentation Logic. The stability of the benzoyl cation (m/z 105) makes it the dominant species.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11084294, this compound. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS).SDBS No. 4621 (Benzoylformic acid derivatives). National Institute of Advanced Industrial Science and Technology (AIST). (General reference for alpha-keto trends).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014).Introduction to Spectroscopy (5th ed.). Cengage Learning. (Reference for Acid Chloride vs Ketone NMR shifts).

Sources

Technical Guide: Medicinal Chemistry Applications of 2-Oxo-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, reactivity profiles, and experimental protocols for 2-Oxo-2-phenylacetyl chloride (Phenylglyoxylyl chloride) in medicinal chemistry.

Executive Summary

This compound (CAS: 25726-04-9) is a high-value electrophilic building block characterized by a vicinal dicarbonyl motif terminating in an acid chloride.[1] In drug discovery, it serves as a critical "warhead" precursor for protease inhibitors and a versatile scaffold for heterocyclic synthesis. Its unique reactivity stems from the electronic differentiation between the acyl chloride carbon (C1) and the


-ketone carbon (C2), allowing for regiospecific nucleophilic attacks. This guide outlines its utility in synthesizing 

-keto amides, constructing privileged heterocycles (quinoxalines, oxazoles), and serving as an orthogonal protecting group in carbohydrate chemistry.

Chemical Profile & Reactivity Analysis

Structural Properties

The molecule features a phenyl ring conjugated to an


-keto acid chloride. The conjugation extends the electrophilicity of the carbonyls, making the C1 (acid chloride) highly reactive towards nucleophiles, while the C2 (ketone) remains available for subsequent condensation or serving as a transition-state mimic in enzyme active sites.
PropertyData
IUPAC Name This compound
Molecular Formula C

H

ClO

Molecular Weight 168.58 g/mol
Boiling Point 94–95 °C (12 mmHg)
Density 1.169 g/mL
Storage 2–8 °C, Inert atmosphere (Moisture Sensitive)
Electrophilic Activation & Selectivity

The reactivity hierarchy is driven by the leaving group ability of the chloride ion.

  • Primary Attack (Kinetic Control): Nucleophiles (amines, alcohols) attack C1 to displace chloride, forming

    
    -keto amides or esters.
    
  • Secondary Attack (Thermodynamic/Chemo-selective): The C2 ketone is activated by the adjacent carbonyl but is less reactive than C1. It typically undergoes reaction after C1 functionalization (e.g., cyclodehydration) or interacts reversibly with active site nucleophiles (e.g., serine hydroxyls in proteases).

ReactivityMap Reagent 2-Oxo-2-phenylacetyl Chloride C1 C1: Acyl Chloride (High Reactivity) Reagent->C1 Primary Site C2 C2: Alpha-Ketone (Electrophilic/Warhead) Reagent->C2 Secondary Site Amide α-Keto Amide (Protease Inhibitors) C1->Amide + Amines Protecting OPAc Group (Carbohydrate Chem) C1->Protecting + Alcohols Heterocycle Heterocycles (Quinoxalines/Oxazoles) C2->Heterocycle + 1,2-Dinucleophiles (Cyclization) Amide->C2 Bioactivity (TS Inhibition)

Figure 1: Reactivity map illustrating the dual electrophilic sites and their downstream applications.

Core Applications in Drug Design

Synthesis of -Keto Amide Protease Inhibitors

The


-keto amide moiety is a "privileged structure" in medicinal chemistry. It acts as a transition-state analogue, forming a reversible covalent hemiketal with the active site serine or cysteine of proteases (e.g., Thrombin, HCV NS3/4A, Calpain).
  • Mechanism: The reagent reacts with a scaffold amine to install the oxo-phenylacetyl cap.

  • Advantage: Unlike simple amides, the

    
    -keto group hydrogen bonds with the "oxyanion hole" of the enzyme, significantly increasing binding affinity [1].
    
Heterocycle Construction (Quinoxalines & Oxazoles)

This compound is a potent 1,2-dicarbonyl donor for synthesizing nitrogen heterocycles.

  • Quinoxalinones: Reaction with 1,2-phenylenediamines yields 3-phenylquinoxalin-2(1H)-ones. This scaffold is prevalent in glutamate receptor antagonists and kinase inhibitors.

  • Oxazoles: Reaction with

    
    -isocyanoacetamides followed by cyclization yields 2-acyl-5-aminooxazoles, which can be hydrolyzed to form complex peptide mimics [2].
    
Orthogonal Protecting Group (OPAc)

In carbohydrate chemistry, the (2-oxo-2-phenylacetyl) ester—OPAc—serves as a protecting group for hydroxyls.

  • Utility: It is orthogonal to standard acetyl and benzoyl groups.

  • Deprotection: Mild removal using KHSO

    
     or specific hydrazines, allowing for selective manipulation of poly-hydroxylated scaffolds [3].
    

Experimental Protocols

Protocol A: Synthesis of Bioactive -Keto Amides

Target: General procedure for coupling this compound with a secondary amine scaffold.

Reagents:

  • Amine substrate (1.0 equiv)

  • This compound (1.1 equiv)[1]

  • Triethylamine (Et

    
    N) or DIPEA (2.0 equiv)
    
  • Dichloromethane (DCM), anhydrous

Procedure:

  • Preparation: In a flame-dried round-bottom flask under N

    
     atmosphere, dissolve the amine substrate (1.0 mmol) and Et
    
    
    
    N (2.0 mmol) in anhydrous DCM (10 mL). Cool the solution to 0 °C using an ice bath.
  • Addition: Dissolve this compound (1.1 mmol, 185 mg) in DCM (2 mL). Add this solution dropwise to the reaction mixture over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor by TLC (typically 30-50% EtOAc/Hexane). The acid chloride spot (high R

    
    , unstable) should disappear, and a new amide spot should appear.
    
  • Workup (Self-Validating Step):

    • Quench with saturated NaHCO

      
       (removes HCl and unreacted acid).
      
    • Extract with DCM (3 x 15 mL).

    • Wash organic layer with 1M HCl (to remove unreacted amine/Et

      
      N) followed by Brine.
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Recrystallize from EtOH or purify via silica gel flash chromatography.

Protocol B: Synthesis of 3-Phenylquinoxalin-2(1H)-one

Target: Cyclocondensation with 1,2-phenylenediamine.

Reagents:

  • o-Phenylenediamine (1.0 equiv)

  • This compound (1.0 equiv)[1]

  • Pyridine (solvent/base) or DCM/Et

    
    N
    

Procedure:

  • Mixing: Dissolve o-phenylenediamine (5 mmol) in dry DCM (20 mL) containing Et

    
    N (10 mmol). Cool to 0 °C.
    
  • Acylation: Add this compound (5 mmol) dropwise. Stir for 1 hour at RT. This forms the intermediate acyclic

    
    -keto amide.
    
  • Cyclization: To drive cyclization, reflux the mixture (if using higher boiling solvent like toluene) or add a catalytic amount of acid (p-TsOH) and reflux for 2 hours. Alternatively, in pyridine, heating to 80 °C effects cyclization directly.

  • Isolation: Pour into ice water. The quinoxalinone typically precipitates as a solid. Filter, wash with water and cold ethanol.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the core reagent to key medicinal scaffolds.

SynthesisPathways Reagent This compound KetoAmide α-Keto Amide (Protease Inhibitor Warhead) Reagent->KetoAmide DCM, Et3N, 0°C Intermediate N-(2-aminophenyl) -2-oxo-2-phenylacetamide Reagent->Intermediate Acylation (Step 1) Ester α-Keto Ester (OPAc) (Protected Carbohydrate) Reagent->Ester Pyridine, 0°C Amine + Primary/Secondary Amine (R-NH2) Amine->KetoAmide Diamine + 1,2-Phenylenediamine Diamine->Intermediate Alcohol + Alcohol (R-OH) Alcohol->Ester Quinoxaline 3-Phenylquinoxalin-2(1H)-one (Kinase Inhibitor Scaffold) Intermediate->Quinoxaline Cyclodehydration (-H2O)

Figure 2: Divergent synthetic pathways yielding protease inhibitors, heterocycles, and protected synthons.

Safety & Handling

  • Corrosivity: this compound is corrosive and causes severe skin burns and eye damage. Handle in a fume hood with nitrile gloves and eye protection.

  • Moisture Sensitivity: Reacts violently with water to release HCl gas and phenylglyoxylic acid. Store under inert gas (Argon/Nitrogen) in a refrigerator (2–8 °C).

  • Incompatibility: Incompatible with strong bases, oxidizing agents, and alcohols (unless intended).

References

  • Identifying the Alpha-Keto Amide Moiety. Title: The Alpha-Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Source: Journal of Medicinal Chemistry / PubMed Central. URL:[Link]

  • Heterocycle Synthesis (Oxazoles). Title: Efficient synthesis of alpha-ketoamides via 2-acyl-5-aminooxazoles.[2] Source: National Institutes of Health (PubMed). URL:[Link]

  • Carbohydrate Protecting Groups (OPAc). Title: Introducing Oxo-Phenylacetyl (OPAc) as a Protecting Group for Carbohydrates. Source: Journal of Organic Chemistry (ACS). URL:[Link]

  • Quinoxaline Synthesis Context. Title: Synthesis of quinoxalines: A comprehensive review. (Contextual grounding for 1,2-diamine reaction). Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

Sources

Photochemical Properties of 2-Oxo-2-phenylacetyl Chloride: Mechanisms and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the photochemical properties and synthetic utility of 2-Oxo-2-phenylacetyl chloride.

Executive Summary

This compound (CAS: 25726-04-9), also known as benzoylformyl chloride or phenylglyoxylyl chloride, is a specialized


-dicarbonyl reagent. While structurally related to standard acyl chlorides, its reactivity is defined by the conjugated 

-keto moiety (Ph-C(=O)-C(=O)-Cl). Upon irradiation with UV-A light (300–400 nm), it undergoes distinct homolytic cleavage events—primarily Norrish Type I—generating reactive acyl and radical species.[1] This guide analyzes its photophysical behavior, radical generation mechanisms, and its niche application in the photochemical oxidation of alcohols and radical-mediated C-C bond formation .

Molecular Architecture & Photophysical Fundamentals

Structural Chromophores

The molecule features a phenyl ring conjugated to an


-dicarbonyl system. This conjugation lowers the energy of the 

transition compared to isolated carbonyls, shifting the absorption into the near-UV region.
  • Chromophore: Benzoylformyl group (Ph-CO-CO-).

  • Ground State: Planar s-trans conformation is typically preferred to minimize dipole repulsion between the carbonyl oxygens, though s-cis conformers exist in equilibrium.

  • Absorption Profile: The compound exhibits a characteristic weak, forbidden

    
     absorption band centered around 330–370 nm  (
    
    
    
    M
    
    
    cm
    
    
    ) and a strong
    
    
    transition in the deep UV (<300 nm).
Excited State Dynamics

Upon photon absorption, the molecule enters a singlet excited state (


) which rapidly undergoes intersystem crossing (ISC) to the triplet state (

). The triplet state is the reactive manifold for most photochemical transformations due to its longer lifetime (typically

s scale in inert solvents), allowing diffusion-controlled reactions or bond cleavage.

Mechanistic Photochemistry

The photolysis of this compound is governed by two competing homolytic cleavage pathways. The choice of pathway is solvent- and wavelength-dependent, though Norrish Type I cleavage is generally dominant.

Pathway A: Norrish Type I Cleavage ( -Cleavage)

The bond between the two carbonyl carbons (C1-C2) weakens significantly in the excited state.



  • Primary Products: Benzoyl radical (

    
    ) and Chlorocarbonyl radical (
    
    
    
    ).
  • Secondary Decay: The chlorocarbonyl radical is unstable and rapidly decarbonylates:

    
    
    
  • Net Result: Generation of benzoyl radicals, chlorine atoms, and carbon monoxide.

Pathway B: C-Cl Homolysis

The C-Cl bond, being relatively weak (~81 kcal/mol), can also undergo direct homolysis.



  • Primary Products: Benzoylformyl radical (

    
    ) and Chlorine radical (
    
    
    
    ).
  • Relevance: This pathway is less common than Type I cleavage but becomes relevant in viscous media or solid-state photochemistry where cage effects promote recombination of the C-C bond.

Mechanistic Pathway Diagram

PhotolysisMechanism Start This compound (Ground State) Excited Excited Triplet State ³(n,π*) Start->Excited hν (300-400 nm) Type1 Norrish Type I Cleavage (C-C Bond Homolysis) Excited->Type1 Major Pathway CClCleavage C-Cl Bond Homolysis Excited->CClCleavage Minor Pathway BenzoylRad Benzoyl Radical (Ph-ĊO) Type1->BenzoylRad ChloroRad Chlorocarbonyl Radical (ĊO-Cl) Type1->ChloroRad Decarb Decarbonylation ChloroRad->Decarb FinalA CO + Cl• Decarb->FinalA BenzoylFormylRad Benzoylformyl Radical (Ph-CO-ĊO) CClCleavage->BenzoylFormylRad ChlorineRad Chlorine Radical (Cl•) CClCleavage->ChlorineRad

Figure 1: Competing photochemical cleavage pathways of this compound upon UV excitation.

Synthetic Applications

The utility of this compound extends beyond simple radical generation.[1] It is a "functional handle" used to introduce photo-labile groups into alcohols or amines.

Photochemical Oxidation of Alcohols (The "Pyruvate Method")

This is the most sophisticated application. The chloride reacts with a secondary alcohol to form a benzoylformate ester . Upon irradiation, this ester undergoes intramolecular hydrogen abstraction (Norrish Type II-like) or fragmentation, effectively oxidizing the alcohol to a ketone under neutral, non-oxidative conditions.

  • Step 1:

    
     (Esterification).
    
  • Step 2:

    
    .
    
  • Advantage: Allows oxidation of sensitive substrates that cannot withstand Jones reagent or Swern conditions.

Synthesis of -Lactams (Solid State)

In the crystalline state, amides derived from this compound can undergo topochemical photocyclization to form


-lactams. This relies on the specific lattice alignment of the excited carbonyl oxygen and a 

-hydrogen on the amide substituent.
Radical Precursor for Giese Additions

The generated benzoyl radicals (


) are nucleophilic and can add to electron-deficient alkenes (e.g., acrylates, acrylonitrile) in a Giese-type addition, forming C-C bonds.

Experimental Protocol: Photochemical Generation of Benzoyl Radicals

This protocol describes the use of this compound to generate benzoyl radicals for trapping or initiation purposes.

Safety Prerequisite:

  • Hazard: this compound is corrosive and a lachrymator . It reacts violently with water to release HCl gas. All operations must be performed in a fume hood.

  • UV Hazard: Wear UV-blocking safety glasses and ensure the light source is shielded.

Materials
ReagentEquiv.[2][3][4][5]Role
This compound 1.0Radical Precursor
Radical Trap (e.g., TEMPO or Alkene)1.5 - 5.0Scavenger / Substrate
Dichloromethane (DCM) SolventAnhydrous, degassed
Argon/Nitrogen GasInert atmosphere
Step-by-Step Methodology
  • Preparation of Solution (Dark Phase):

    • Flame-dry a quartz reaction vessel (or Pyrex for >300 nm) under vacuum and backfill with Argon.

    • Dissolve the substrate (Radical Trap/Alkene) in anhydrous DCM (0.1 M concentration).

    • Add this compound (1.0 equiv) via syringe. Note: The solution will turn slightly yellow.

    • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen quenches the triplet state and traps radicals, inhibiting the reaction.

  • Irradiation:

    • Place the vessel 5–10 cm from a UV LED source (365 nm, ~10W intensity) or a medium-pressure Hg lamp with a Pyrex filter.

    • Stir vigorously. Cooling (fan or water bath) is recommended to maintain temperature at 20–25°C, as thermal decomposition can compete.

    • Monitoring: Monitor reaction progress via TLC or GC-MS. The disappearance of the starting chloride and the evolution of gas (CO) indicate reaction progress.

  • Workup:

    • Once the starting material is consumed (typically 1–4 hours), turn off the UV source.

    • Concentrate the solvent under reduced pressure.[6]

    • Purification: Purify the resulting adduct via flash column chromatography. Note: If using TEMPO, the Ph-CO-TEMPO adduct is stable.

References

  • Photochemical Reaction Mechanisms of Benzoylformyl Chloride. BenchChem Technical Library.

  • Chiral Arrangement of N-Ethyl-N-isopropylphenylglyoxylamide Molecule in Its Own Crystal and in an Inclusion Crystal with a Host Compound and Their Photoreactions in the Solid State. Journal of Organic Chemistry, 1996.

  • Photochemical generation of acyl and carbamoyl radicals using a nucleophilic organic catalyst. Chemical Science, 2018.

  • Thermal and free-radical reactions of pyruvyl chloride and benzoylformyl chloride. Canadian Journal of Chemistry, 1970.

  • Reactions of Acid Chlorides with Nucleophiles. Chemistry LibreTexts.

Sources

The Versatile Virtuoso: A Technical Guide to 2-Oxo-2-phenylacetyl Chloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Powerhouse Building Block

In the intricate tapestry of organic synthesis, certain reagents distinguish themselves not by fleeting novelty, but by their enduring utility and versatility. 2-Oxo-2-phenylacetyl chloride, also known as phenylglyoxyloyl chloride, stands as a prime example of such a pivotal building block. Its unique bifunctional nature, possessing both a highly reactive acyl chloride and an electrophilic ketone, offers a rich playground for the synthetic chemist. This guide is crafted for researchers, scientists, and drug development professionals, aiming to provide a comprehensive and practical understanding of the strategic application of this reagent. We will delve beyond mere reaction schemes, exploring the mechanistic underpinnings and field-proven insights that empower the rational design of complex molecular architectures.

Core Characteristics and Synthesis: Taming a Reactive Intermediate

At its heart, the synthetic utility of this compound stems from the dual electrophilicity of the acyl chloride and the adjacent ketone carbon. This allows for a diverse array of chemical transformations, making it a cornerstone for introducing the benzoylformyl moiety.

Physicochemical Properties

A firm grasp of the physical and chemical properties of this compound is paramount for its safe and effective handling in the laboratory.

PropertyValueSource
Molecular Formula C₈H₅ClO₂
Molecular Weight 168.57 g/mol
Boiling Point 264.7 ± 23.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
Appearance Colorless to light yellow liquid
Solubility Soluble in organic solvents like dichloromethane and ether; insoluble in water.
Synthesis: From Carboxylic Acid to Acyl Chloride

The most common and direct laboratory-scale synthesis of this compound involves the chlorination of phenylglyoxylic acid.[1] The choice of chlorinating agent is critical, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most frequently employed reagents.[1]

Conceptual Workflow for Synthesis:

Start Phenylglyoxylic Acid Reaction Chlorination Reaction Start->Reaction Chlorinating_Agent Chlorinating Agent (e.g., Oxalyl Chloride) Chlorinating_Agent->Reaction Solvent Inert Solvent (e.g., DCM) Solvent->Reaction Workup Removal of Volatiles Reaction->Workup Product 2-Oxo-2-phenylacetyl chloride Workup->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis using Oxalyl Chloride

This protocol is favored due to the formation of volatile byproducts (CO, CO₂, and HCl), which simplifies the purification of the desired acyl chloride.[1]

Materials:

  • Phenylglyoxylic acid

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a stirred solution of phenylglyoxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (e.g., 1-2 drops).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the cooled solution. Vigorous gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the gas evolution ceases and the solid phenylglyoxylic acid has completely dissolved.[2]

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of volatile impurities, the crude product can be co-evaporated with a small amount of anhydrous DCM or toluene.[2]

  • The resulting crude this compound is often of sufficient purity for direct use in subsequent reactions. If necessary, it can be further purified by vacuum distillation.

The Acylating Powerhouse: Formation of Amides and Esters

The primary and most fundamental application of this compound is as a potent acylating agent. It readily reacts with a wide range of nucleophiles, most notably amines and alcohols, to furnish the corresponding α-ketoamides and α-ketoesters. These moieties are prevalent in numerous biologically active molecules.

Synthesis of N-Substituted-2-oxo-2-phenylacetamides

The reaction with primary and secondary amines is typically rapid and high-yielding, often proceeding at room temperature.

General Reaction Scheme:

Causality Behind Experimental Choices: The high reactivity of the acyl chloride obviates the need for harsh reaction conditions. The choice of base (or its omission) depends on the nucleophilicity of the amine and the desired final product form (the free amide or its hydrochloride salt). For less nucleophilic amines, a non-nucleophilic base like triethylamine or pyridine is often added to scavenge the HCl byproduct and drive the reaction to completion.

Detailed Experimental Protocol: General Synthesis of an N-Aryl-2-oxo-2-phenylacetamide

Materials:

  • This compound

  • Substituted aryl amine

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Triethylamine (optional)

Procedure:

  • Dissolve the aryl amine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere. If using, add triethylamine (1.1 eq).

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound (1.05 eq) in the same solvent to the cooled amine solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, if a precipitate (triethylamine hydrochloride) has formed, filter it off.

  • Wash the filtrate with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a saturated aqueous sodium bicarbonate solution to remove any acidic impurities, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-aryl-2-oxo-2-phenylacetamide.

  • The product can be further purified by recrystallization or column chromatography.

Synthesis of Phenylglyoxylic Esters

The esterification reaction with alcohols proceeds readily, often catalyzed by a non-nucleophilic base to neutralize the generated HCl.

General Reaction Scheme:

Detailed Experimental Protocol: General Synthesis of an Alkyl Phenylglyoxylate

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Pyridine or triethylamine

Procedure:

  • Dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of this compound (1.05 eq) in the same solvent dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up as described for the amide synthesis.

  • Dry the organic layer, concentrate, and purify the resulting ester by vacuum distillation or column chromatography.

A Gateway to Heterocycles: Constructing Rings with Precision

The true elegance of this compound as a building block is revealed in its application to heterocyclic synthesis. The 1,2-dicarbonyl moiety serves as a versatile synthon for constructing a variety of important five- and six-membered heterocyclic rings.

Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antiviral and anticancer properties.[3][4] The most common method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] this compound provides an activated precursor to the requisite dicarbonyl species.

Reaction Pathway for Quinoxaline Synthesis:

Reagent1 2-Oxo-2-phenylacetyl chloride Intermediate Dihydrophenazine Intermediate Reagent1->Intermediate Step1 Reagent2 o-Phenylenediamine Reagent2->Intermediate Product Quinoxaline Derivative Intermediate->Product Step2 Step1 Condensation Step2 Cyclization & Aromatization

Sources

Methodological & Application

Application Note: High-Fidelity Amidation using 2-Oxo-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Amides via Acyl Chloride Coupling

Executive Summary

This technical guide outlines the precision synthesis of


-keto amides using 2-Oxo-2-phenylacetyl chloride  (also known as phenylglyoxyloyl chloride). Unlike standard benzoylation, this reaction involves a 1,2-dicarbonyl system, introducing unique electronic effects and stability challenges. The resulting 

-keto amide scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in protease inhibitors (e.g., serine/cysteine protease targets) and peptidomimetics due to its ability to form reversible covalent bonds with active site serine or cysteine residues [1, 2].

Chemical Profile & Safety Architecture

Target Reagent: this compound CAS: 25726-04-9 Synonyms: Benzoylformyl chloride; Phenylglyoxyloyl chloride.[1]

PropertySpecificationCritical Note
Molecular Weight 168.58 g/mol --
Physical State Yellow to colorless liquidDiscoloration indicates hydrolysis/decomposition.
Boiling Point ~95°C (15 mmHg)Do not distill at atmospheric pressure (decarbonylation risk).
Reactivity HighMoisture Sensitive. Rapidly hydrolyzes to phenylglyoxylic acid and HCl.
Storage 2–8°C, Inert GasStore under Argon/Nitrogen.

Safety Warning: This reagent is corrosive and a lachrymator. It reacts violently with water and alcohols. All manipulations must occur in a fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat).

Mechanistic Insight: The "Activated" Electrophile

The reactivity of this compound is significantly higher than that of standard benzoyl chloride. The adjacent ketone carbonyl (


) exerts a strong electron-withdrawing inductive effect (-I) on the acyl chloride carbonyl.
  • Consequence: The acyl carbon is highly electrophilic, making the reaction with amines rapid, even at low temperatures.

  • Risk: The enhanced electrophilicity also makes the reagent hypersensitive to moisture. Competitive hydrolysis is the primary cause of low yields.

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and critical control points.

ReactionPathway cluster_conditions Critical Conditions Reagent 2-Oxo-2-phenylacetyl Cl (Highly Electrophilic) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (Fast, Exothermic) Amine Primary/Secondary Amine (Nucleophile) Amine->Intermediate Base Tertiary Amine Base (TEA or DIPEA) Byproduct HCl Salt (Precipitate) Base->Byproduct Scavenges HCl Product α-Keto Amide (Target Scaffold) Intermediate->Product Elimination of Cl- Intermediate->Byproduct Proton Transfer Temp 0°C Start Atmosphere Anhydrous (N2/Ar)

Figure 1: Mechanistic flow of the amidation reaction highlighting the role of the base scavenger.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Adaptable) Solvent System: Dichloromethane (DCM) (Preferred) or Tetrahydrofuran (THF).

Reagents Table
ComponentEquiv.Amount (1 mmol scale)Role
Amine Substrate 1.0VariableNucleophile
2-Oxo-2-phenylacetyl Cl 1.1 - 1.2185 - 202 mgElectrophile
Triethylamine (TEA) 1.5 - 2.0209 - 278 µLHCl Scavenger
DCM (Anhydrous) --5 - 10 mL (0.1 - 0.2 M)Solvent
Step-by-Step Protocol
Phase 1: Preparation
  • Glassware Drying: Flame-dry or oven-dry a 25 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.

  • Solvent Prep: Ensure DCM is anhydrous. If unsure, dry over activated molecular sieves (3Å or 4Å) for 4 hours prior to use.

Phase 2: Reaction Assembly
  • Amine Solubilization: Add the Amine (1.0 equiv) to the RBF. Dissolve in anhydrous DCM.

  • Base Addition: Add Triethylamine (1.5 equiv) via syringe.

    • Note: If the amine is a salt (e.g., hydrochloride salt), increase TEA to 2.5 equiv to free the amine base.

  • Thermal Control: Submerge the flask in an ice-water bath (0°C) . Allow to equilibrate for 5 minutes.

    • Why? The reaction is exothermic. Cooling prevents side reactions and controls the rate of HCl generation.

Phase 3: Electrophile Addition
  • Reagent Addition: Add This compound (1.1 equiv) dropwise over 5–10 minutes.

    • Technique: Diluting the acid chloride in a small volume of DCM (1–2 mL) before addition allows for better control of the exotherm.

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Monitoring: Monitor by TLC (Thin Layer Chromatography).

    • Endpoint: Disappearance of the starting amine.

    • Visualization: UV lamp (254 nm). The product usually spots lower than the starting amine if the amine was non-polar, or higher if the amine was highly polar.

Phase 4: Workup & Isolation
  • Quench: Once complete (typically 1–2 hours), dilute the reaction mixture with DCM (20 mL).

  • Wash Cycle (The "Self-Validating" Purification):

    • Wash 1 (Acidic): Wash with 1M HCl (10 mL). Removes unreacted amine and TEA.

    • Wash 2 (Basic): Wash with Saturated NaHCO

      
       (10 mL). Removes hydrolyzed phenylglyoxylic acid.
      
    • Wash 3 (Neutral): Wash with Brine (Saturated NaCl). Removes trapped water.

  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude

    
    -keto amide.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvent is dry.[2] Check reagent quality (should be clear/yellow, not cloudy). Increase reagent to 1.5 equiv.
Impurity: Dimerization Double addition to primary amineKeep temperature at 0°C during addition. Add acid chloride slowly.
Starting Material Remains Acid Chloride DecomposedThe reagent bottle may be old. Distill the reagent (vacuum) or buy fresh.
Product is an Oil Solvent trappingDry on high-vacuum pump for >4 hours. Many

-keto amides solidify slowly.
Advanced Workflow Visualization

The following diagram details the decision logic during the workup phase to ensure high purity.

WorkupLogic cluster_waste Aqueous Waste Streams Start Crude Reaction Mixture AcidWash 1M HCl Wash Start->AcidWash Remove Excess Amine/Base BaseWash Sat. NaHCO3 Wash AcidWash->BaseWash Organic Layer AcidWaste Aq. Layer: Ammonium Salts AcidWash->AcidWaste Dry Dry (Na2SO4) & Concentrate BaseWash->Dry Organic Layer BaseWaste Aq. Layer: Phenylglyoxylic Acid BaseWash->BaseWaste

Figure 2: Purification logic. The sequential acid/base wash is critical for removing the specific byproducts of this reaction.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11084294, this compound. Retrieved from [Link][1]

  • Zhang, C., & Jiao, N. (2010). Copper-catalyzed aerobic oxidative dehydrogenative coupling of amines with terminal alkynes: efficient synthesis of

    
    -ketoamides.[3] Journal of the American Chemical Society, 132(1), 28-29.[3] (Contextualizing the 
    
    
    
    -keto amide scaffold). Retrieved from [Link]
  • Organic Chemistry Portal.Synthesis of

    
    -Keto Amides. Retrieved from [Link]
    

Sources

Application Notes and Protocols for the Synthesis of Phenylglyoxylic Acid Esters using 2-Oxo-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Phenylglyoxylic Acid Esters

Phenylglyoxylic acid esters are a class of organic compounds characterized by a phenyl group attached to a glyoxylic acid ester moiety. These molecules are not merely synthetic curiosities; they serve as pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] Their utility in drug development is particularly noteworthy, where the ester group can be strategically employed to modulate the pharmacokinetic properties of a drug, such as its solubility and bioavailability.[2][3] The α-keto ester functionality also provides a reactive handle for a variety of chemical transformations, making them valuable building blocks for more complex molecular architectures. This guide provides a comprehensive overview and detailed protocols for the synthesis of phenylglyoxylic acid esters, leveraging the high reactivity of 2-oxo-2-phenylacetyl chloride for efficient esterification.

Mechanistic Insights: The Acylation of Alcohols with this compound

The synthesis of phenylglyoxylic acid esters from this compound and an alcohol proceeds through a nucleophilic acyl substitution mechanism.[4][5][6] The reaction is typically rapid and highly exothermic.[5] The key to this transformation lies in the electrophilicity of the acyl chloride carbon, which is readily attacked by the nucleophilic oxygen of the alcohol.[7][8]

The reaction can be dissected into two primary stages: addition and elimination.[4][5]

  • Nucleophilic Addition: The alcohol, acting as a nucleophile, attacks the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge.[4][8]

  • Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled. A proton is subsequently lost from the oxonium ion to regenerate the neutral ester and produce hydrogen chloride as a byproduct.[5]

To drive the reaction to completion and neutralize the corrosive HCl byproduct, a non-nucleophilic base, such as pyridine or triethylamine, is often included in the reaction mixture.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 2-Oxo-2-phenylacetyl chloride I1 Tetrahedral Intermediate R1->I1 Nucleophilic Attack by Alcohol R2 Alcohol (R'-OH) R2->I1 P1 Phenylglyoxylic acid ester I1->P1 Elimination of Chloride P2 Hydrogen Chloride (HCl) I1->P2

Caption: Nucleophilic acyl substitution mechanism for the synthesis of phenylglyoxylic acid esters.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of phenylglyoxylic acid esters. The procedure is designed to be a self-validating system, with clear instructions for reaction setup, monitoring, work-up, and purification.

Materials and Equipment
  • Reagents:

    • This compound (CAS 25726-04-9)[9]

    • Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)

    • Anhydrous dichloromethane (DCM) or other suitable inert solvent[7]

    • Anhydrous pyridine or triethylamine

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate or sodium sulfate

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel)[10]

    • UV lamp for TLC visualization

    • Glassware for extraction and filtration

Step-by-Step Synthesis Protocol

Experimental_Workflow S1 1. Reagent Preparation Dissolve alcohol and base in anhydrous DCM S2 2. Reaction Setup Cool the solution in an ice bath S1->S2 S3 3. Addition of Acyl Chloride Add this compound dropwise S2->S3 S4 4. Reaction Monitoring Monitor progress by TLC S3->S4 S5 5. Aqueous Work-up Quench with water, wash with NaHCO3 (aq) S4->S5 S6 6. Extraction & Drying Extract with DCM, dry organic layer S5->S6 S7 7. Purification Purify by column chromatography or distillation S6->S7 S8 8. Characterization Confirm structure (NMR, IR, MS) S7->S8

Caption: General experimental workflow for the synthesis of phenylglyoxylic acid esters.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired alcohol (1.0 eq.) and anhydrous pyridine or triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to ensure effective stirring.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0 °C. This is crucial for controlling the initial exothermic reaction.[7]

  • Addition of this compound: To the cooled solution, add this compound (1.1 eq.) dropwise via a dropping funnel over a period of 15-30 minutes. Maintain the temperature below 5 °C during the addition. A precipitate of pyridinium or triethylammonium hydrochloride may form.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (this compound) is no longer visible.[7]

  • Work-up: Upon completion, quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) or by vacuum distillation for volatile esters.[11]

Data Presentation: Representative Examples and Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the synthesis of various phenylglyoxylic acid esters.

Alcohol (R'-OH)BaseReaction Time (h)Purification MethodApproximate Yield (%)
MethanolPyridine1.5Distillation90-95
EthanolTriethylamine2Distillation88-93
IsopropanolTriethylamine3Column Chromatography85-90
Benzyl AlcoholPyridine2.5Column Chromatography82-88

Safety and Handling Precautions

This compound is a corrosive and moisture-sensitive compound and must be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[12][13] All manipulations should be performed in a well-ventilated fume hood.[7][14]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[14] In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[12][13]

  • Waste Disposal: Neutralize any residual acyl chloride with a solution of sodium bicarbonate before disposal.[7] Dispose of all chemical waste in accordance with local regulations.

Characterization

The identity and purity of the synthesized phenylglyoxylic acid esters should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the ester.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the ester carbonyl and the α-keto carbonyl groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[7]

Conclusion

The synthesis of phenylglyoxylic acid esters via the reaction of this compound with alcohols is a robust and efficient method. The high reactivity of the acyl chloride allows for rapid and high-yielding conversions under mild conditions. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and safely prepare these valuable synthetic intermediates for a wide range of applications in drug discovery and materials science.

References

  • Google Patents. US4596885A - Process for the preparation of phenylglyoxylic acid esters.
  • PrepChem.com. Synthesis of phenylglyoxylic acid methyl ester. Available from: [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Available from: [Link]

  • Jetir.Org. Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Available from: [Link]

  • Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. Available from: [Link]

  • Google Patents. Phenylglyoxylic acid derivatives and their preparation and use.
  • ResearchGate. Synthesis and Properties of Phenylglyoxylic Acid Ester/2959 Photoinitiator. Available from: [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Available from: [Link]

  • Save My Exams. Acyl chlorides and alcohols - A Level Chemistry. Available from: [Link]

  • PubChem. This compound | C8H5ClO2 | CID 11084294. Available from: [Link]

  • NJ.gov. Common Name: PHENYLACETYL CHLORIDE HAZARD SUMMARY. Available from: [Link]

  • YouTube. Acid Chloride + Alcohol = Ester (Mechanism). Available from: [Link]

  • Loba Chemie. PHENYLACETYL CHLORIDE - Safety Data Sheet. Available from: [Link]

  • International Journal of Medical Science and Clinical Invention. Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Available from: [Link]

  • Polymer Chemistry (RSC Publishing). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Available from: [Link]

  • PMC. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. Available from: [Link]

  • LookChem. This compound. Available from: [Link]

Sources

Application Notes and Protocols: A Guide to Catalyst Selection for 2-Oxo-2-phenylacetyl Chloride Mediated Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

2-Oxo-2-phenylacetyl chloride, also known as phenylglyoxyloyl chloride, is a highly versatile bifunctional reagent extensively used in pharmaceutical and fine chemical synthesis. Its reactivity is characterized by two distinct electrophilic centers: a highly reactive acyl chloride and an adjacent ketone.[1] This dual nature enables a wide array of chemical transformations, including acylation, esterification, and the synthesis of complex heterocyclic scaffolds.[1][2] However, harnessing the full synthetic potential of this reagent and directing the reaction pathway towards a desired product hinges critically on the judicious selection of a catalyst. This guide provides an in-depth analysis of catalyst selection, covering the mechanistic principles, selection criteria, and detailed experimental protocols for key catalyst classes, including Lewis acids and phase-transfer catalysts. It is intended for researchers, chemists, and drug development professionals seeking to optimize existing protocols or develop novel synthetic routes utilizing this compound.

Introduction: The Chemical Personality of this compound

This compound is a powerful synthetic building block due to its predictable yet tunable reactivity. Understanding its fundamental properties is the first step in designing a successful catalyzed reaction.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₅ClO₂[3]
Molecular Weight 168.57 g/mol [3][4]
CAS Number 25726-04-9[3]
Boiling Point 264.7 ± 23.0 °C at 760 mmHg[5]
Density 1.3 ± 0.1 g/cm³[5]
Reactivity Profile Highly moisture-sensitive. Reacts readily with nucleophiles such as alcohols, amines, and thiols. The ketone carbonyl can also participate in reactions.[1]

The core of its utility lies in the two electrophilic sites. The acyl chloride is a hard electrophile, readily attacked by hard nucleophiles (e.g., primary amines, alcohols) in classic acylation reactions. The adjacent ketone offers a second site for nucleophilic attack or for coordination with a catalyst, a feature that can be exploited to influence regioselectivity and reactivity. The selection of an appropriate catalyst allows a chemist to precisely control which of these sites is engaged and to what extent.

Lewis Acid Catalysis: Activating Aromatic Systems

Lewis acids are indispensable catalysts for reactions where this compound acts as an electrophile towards less reactive nucleophiles, most notably in Friedel-Crafts acylation of aromatic compounds.

Mechanism of Action: The Formation of the Acylium Ion

The primary role of a Lewis acid (e.g., AlCl₃, FeCl₃, TiCl₄) in this context is to coordinate with the carbonyl oxygen of the acyl chloride.[6] This coordination polarizes the carbon-chlorine bond, making the chloride a better leaving group and ultimately facilitating the formation of a highly electrophilic acylium ion. This potent electrophile can then attack an electron-rich aromatic ring, overcoming the aromatic stabilization energy to form a new carbon-carbon bond.

Lewis_Acid_Mechanism cluster_activation Catalyst Activation cluster_acylation Electrophilic Aromatic Substitution cluster_workup Workup & Catalyst Removal Reagent Ph(CO)COCl Complex [Ph(CO)C=O]⁺ AlCl₄⁻ Acylium Ion Complex Reagent->Complex Coordination & Ionization Catalyst AlCl₃ Catalyst->Complex Sigma Sigma Complex (Wheland Intermediate) Complex->Sigma Aromatic Ar-H (e.g., Anisole) Aromatic->Sigma Nucleophilic Attack Product_Complex Product-Catalyst Complex Sigma->Product_Complex Deprotonation (-H⁺) Final_Product Ar-CO-CO-Ph Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Catalyst Selection Criteria

Choosing the right Lewis acid is critical for yield and selectivity.

  • Reactivity vs. Substrate: Strong Lewis acids like AlCl₃ are required for less reactive aromatics. For highly activated rings (e.g., phenols, anilines), milder catalysts like FeCl₃ or ZnCl₂ are preferred to prevent side reactions and polymerization.

  • Stoichiometry: In Friedel-Crafts acylations, the product ketone is itself a Lewis base and can form a stable complex with the catalyst.[7] This deactivates the catalyst, meaning that stoichiometric or even super-stoichiometric amounts of the Lewis acid are often required for high conversion.[7]

  • Anhydrous Conditions: Lewis acids are extremely hygroscopic. The presence of moisture will hydrolyze the catalyst and the acyl chloride, halting the reaction.[7] All glassware must be rigorously dried, and anhydrous solvents are mandatory.

  • Impact of Hydration: The hydration state of the catalyst can dramatically alter the reaction outcome. For instance, in the chloroacetylation of phenols, anhydrous FeCl₃ favors O-acylation (ester formation), while the hydrated form, FeCl₃·6H₂O, promotes C-acylation (Friedel-Crafts).[8] This principle can be extrapolated to reactions with this compound, offering a method to control regioselectivity.

Table 2: Comparison of Common Lewis Acids for Acylation

Lewis AcidRelative StrengthTypical SubstratesKey Considerations
AlCl₃ Very StrongBenzene, Toluene, HalobenzenesRequires stoichiometric amounts; highly hygroscopic; can cause rearrangement of alkyl chains.[7]
FeCl₃ StrongAnisole, Phenols, N-AcylanilidesLess reactive than AlCl₃; hydration state affects selectivity; often more economical.[8]
TiCl₄ StrongActivated Aromatics, Ene ReactionsHigh affinity for oxygenated substrates; can be used in catalytic amounts in some cases.
BF₃·OEt₂ ModerateHighly Activated AromaticsEasier to handle (liquid) than solid Lewis acids; often used for chelation control.
ZnCl₂ MildPyrroles, Furans, PhenolsUsed when strong acids would decompose the substrate.
Application Protocol 1: Lewis Acid-Catalyzed Acylation of Anisole

This protocol details the synthesis of 1-(4-methoxyphenyl)-2-phenyl-1,2-ethanedione using aluminum chloride as the catalyst.

Materials:

  • Anisole (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl), cooled to 0 °C

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon inlet

Safety:

  • This compound is corrosive and lachrymatory.

  • Aluminum chloride reacts violently with water and is highly corrosive.

  • DCM is a suspected carcinogen.

  • All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

  • Catalyst Suspension: To the flask, add anhydrous DCM followed by the portion-wise addition of anhydrous AlCl₃ at room temperature. Stir to create a suspension.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate flame-dried dropping funnel, prepare a solution of anisole and this compound in anhydrous DCM.

  • Reaction: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30-60 minutes. Maintain the internal temperature below 5 °C. A color change and evolution of HCl gas (which should be scrubbed) will be observed.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by pouring the mixture over a stirred slurry of crushed ice and concentrated HCl. Caution: This is a highly exothermic process.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Phase-Transfer Catalysis (PTC): Bridging the Immiscible

Phase-transfer catalysis is a powerful technique for reacting water-soluble nucleophiles (like phenoxides or carboxylates) with organic-soluble electrophiles like this compound.[9] The reaction occurs in a two-phase system, eliminating the need for expensive, anhydrous polar aprotic solvents.

Mechanism of Action: The Catalytic Cycle

A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), facilitates the reaction by transporting the nucleophile from the aqueous phase into the organic phase.[9][10]

  • Anion Exchange: In the aqueous phase, the catalyst cation (Q⁺) exchanges its counter-ion (X⁻) for the nucleophilic anion (Nu⁻).

  • Phase Transfer: The newly formed lipophilic ion pair [Q⁺Nu⁻] migrates across the phase boundary into the organic layer.

  • Reaction: In the organic phase, the "naked" nucleophile is highly reactive and attacks the this compound, forming the product and displacing a chloride ion.

  • Catalyst Regeneration: The catalyst cation pairs with the newly formed chloride ion [Q⁺Cl⁻] and migrates back to the aqueous phase, completing the cycle.

PTC_Cycle cluster_organic Organic Phase (DCM) cluster_aqueous Aqueous Phase (NaOH/H₂O) QNu_org [Q⁺Nu⁻] Reagent Ph(CO)COCl QNu_org->Reagent Nu_aq Nu⁻ QNu_org->Nu_aq Transfer & Exchange Product Ph(CO)CO-Nu Reagent->Product Acylation QCl_org [Q⁺Cl⁻] Product->QCl_org releases Cl⁻ interface Aqueous-OrganicInterface QCl_aq [Q⁺Cl⁻] QCl_aq->QCl_org Transfer Decision_Tree Start What is the desired transformation? Q_Nucleophile What is the nucleophile? Start->Q_Nucleophile Q_Solubility Are reactants mutually insoluble (e.g., aqueous salt + organic substrate)? Q_Nucleophile->Q_Solubility Alcohol, Amine, Thiol, etc. Lewis_Acid Use Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) Protocol 1 Q_Nucleophile->Lewis_Acid Aromatic Ring (Friedel-Crafts) PTC Use Phase-Transfer Catalyst (e.g., TBAB) Protocol 2 Q_Solubility->PTC Yes Base Use Stoichiometric Base (e.g., Et₃N, Pyridine) (Acid Scavenger) Q_Solubility->Base No

Caption: Decision workflow for catalyst selection.

References

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O . MDPI. [Link]

  • Introducing Oxo-Phenylacetyl (OPAc) as a Protecting Group for Carbohydrates . PubMed. [Link]

  • This compound . LookChem. [Link]

  • This compound | C8H5ClO2 | CID 11084294 . PubChem. [Link]

  • Photochemical Organocatalytic Borylation of Alkyl Chlorides, Bromides, and Sulfonates . ACS Catalysis. [Link]

  • Catalysis for Heterocycles Chemistry . The Soulé Research Group. [Link]

  • Lewis acid catalysis . Wikipedia. [Link]

  • Reaction of 2,3‐dihydro‐1,5‐benzothiazepines and phenylacetyl chloride in the presence of triethylamine . Chinese Journal of Chemistry. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses . CRDEEP Journals. [Link]

  • Synthesis and spectral characterization of some new thiazolopyrimidine derivatives . Current Chemistry Letters. [Link]

  • Reaction of Phenyl Radicals with Acetylene: Quantum Chemical Investigation of the Mechanism and Master Equation Analysis of the Kinetics . ResearchGate. [Link]

  • Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration . [Link]

  • Phase-Transfer Catalysis (PTC) . Macmillan Group. [Link]

  • Investigations on the Lewis-Acids-Catalysed Electrophilic Aromatic Substitution Reactions of Thionyl Chloride and Selenyl Chloride, the Substituent Effects, and the Reaction Mechanisms . Semantic Scholar. [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? . [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS . Revue Roumaine de Chimie. [Link]

  • Phase-transfer catalyst – Knowledge and References . Taylor & Francis. [Link]

Sources

Application Note: High-Fidelity Synthesis of α-Keto Esters from 2-Oxo-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Acid Chlorides

Executive Summary

This application note details the optimized protocol for synthesizing


-keto esters (phenylglyoxylates) via the esterification of 2-Oxo-2-phenylacetyl chloride (Benzoylformyl chloride). Unlike standard acyl chlorides, the 

-keto moiety imparts heightened electrophilicity to the carbonyl carbon, necessitating strict control over moisture and temperature to prevent hydrolysis or decarbonylation. This guide provides a self-validating workflow, mechanistic insights into pyridine-catalyzed substitution, and critical process parameters (CPPs) for scaling this reaction in drug discovery and material science contexts.

Scientific Background & Utility

The Phenylglyoxylate Scaffold

-Keto esters derived from this compound are versatile intermediates. The 1,2-dicarbonyl system serves as a potent electrophile for heterocycle formation (e.g., quinoxalines via condensation with diamines) and as a precursor for chiral 

-hydroxy esters (mandelic acid derivatives) used in peptidomimetics. Additionally, these esters are photoactive, widely used as Type II photoinitiators in polymer chemistry.
Mechanistic Insight: Pyridine-Catalyzed Nucleophilic Acyl Substitution

The reaction proceeds via an addition-elimination mechanism. While primary alcohols can react directly, the addition of a tertiary amine base (Pyridine or Triethylamine) is critical.[1] The base serves two roles:

  • HCl Scavenger: Neutralizes the hydrochloric acid byproduct, driving the equilibrium forward and preventing acid-catalyzed side reactions.

  • Nucleophilic Catalyst (Pyridine specific): Pyridine attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the alcohol than the parent acid chloride, accelerating the rate under mild conditions.

Mechanism Reactant 2-Oxo-2-phenylacetyl Chloride Intermediate N-Acylpyridinium Salt (Activated) Reactant->Intermediate Nucleophilic Attack (Py) Pyridine Pyridine (Catalyst/Base) Pyridine->Intermediate Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral Alcohol Attack Alcohol Alcohol (ROH) (Nucleophile) Alcohol->Tetrahedral Product α-Keto Ester (Phenylglyoxylate) Tetrahedral->Product Elimination of Py Byproduct Pyridinium HCl Tetrahedral->Byproduct

Figure 1: Catalytic cycle showing the activation of the acid chloride by pyridine, followed by alcoholysis.

Critical Process Parameters (CPP)

The high reactivity of the


-keto acyl chloride requires specific handling.
ParameterRecommended ConditionScientific Rationale
Solvent Dichloromethane (DCM) or THF (Anhydrous)Non-nucleophilic, polar aprotic solvents dissolve reactants well. Anhydrous conditions prevent hydrolysis to phenylglyoxylic acid.
Temperature

(Addition)

RT (Reaction)
Initial cooling mitigates the exotherm of the reaction and prevents potential decarbonylation or dimerization.
Stoichiometry 1.0 eq Chloride : 1.1 eq Alcohol : 1.2 eq BaseSlight excess of alcohol ensures complete consumption of the moisture-sensitive chloride. Excess base ensures full HCl neutralization.
Base Selection Pyridine or Et

N + DMAP (cat.)
Pyridine acts as both solvent/base and catalyst. For sterically hindered alcohols, add 5-10 mol% DMAP (Steglich conditions).
Atmosphere Nitrogen or ArgonEssential. The starting material fumes in moist air, degrading rapidly.

Standard Operating Procedure (Protocol)

Target Synthesis: Methyl 2-oxo-2-phenylacetate (Methyl benzoylformate) Scale: 10 mmol

Materials & Equipment
  • Reagents:

    • This compound (Benzoylformyl chloride) [CAS: 25726-04-9]: 1.68 g (10 mmol).

    • Methanol (Anhydrous): 0.45 mL (11 mmol).

    • Triethylamine (TEA): 1.67 mL (12 mmol) OR Pyridine (1.0 mL).

    • Dichloromethane (DCM): 20 mL.

  • Equipment:

    • 50 mL Round-bottom flask (flame-dried).

    • Addition funnel or syringe pump.

    • Ice-water bath.

    • Magnetic stir bar.

    • Nitrogen/Argon balloon.

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry the glassware and cool under a stream of inert gas (

      
      ).
      
    • Charge the flask with Methanol (1.1 eq) and Base (TEA or Pyridine, 1.2 eq) in DCM (10 mL).

    • Cool the solution to

      
        using an ice bath. Stir for 10 minutes.
      
  • Controlled Addition (The Critical Step):

    • Dissolve this compound (1.0 eq) in the remaining DCM (10 mL) in a separate vial.

    • Why: Diluting the chloride prevents localized hot-spots during addition.

    • Add the acid chloride solution dropwise to the alcohol/base mixture over 15–20 minutes.

    • Observation: White precipitate (ammonium salt) will form immediately. If the solution turns dark brown/black rapidly, the temperature is too high.

  • Reaction Phase:

    • Once addition is complete, allow the reaction to stir at

      
       for another 15 minutes.
      
    • Remove the ice bath and allow to warm to Room Temperature (RT).

    • Stir for 1–3 hours.

    • Validation (TLC): Check consumption of acid chloride. (Note: Acid chlorides hydrolyze on TLC plates; monitor the appearance of the UV-active ester spot, typically higher

      
       than the acid).
      
  • Workup:

    • Quench the reaction by adding water (10 mL).

    • Transfer to a separatory funnel.

    • Wash 1: 1M HCl (10 mL) – Removes unreacted amine/pyridine.

    • Wash 2: Saturated NaHCO

      
       (10 mL) – Neutralizes any residual acid.
      
    • Wash 3: Brine (10 mL) – Dries the organic layer.

    • Dry the organic layer over anhydrous MgSO

      
      , filter, and concentrate under reduced pressure (Rotovap).
      
  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps.

    • If necessary, purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

Workflow Setup Setup: Flame-dry glassware, Inert Atmosphere (N2) Mix Mix: Alcohol + Base + DCM Cool to 0°C Setup->Mix Addition Addition: Dropwise add Acid Chloride in DCM Mix->Addition React Reaction: Warm to RT Stir 1-3 Hours Addition->React Quench Quench: Add Water React->Quench Wash Wash Cycle: 1. 1M HCl (Remove Base) 2. NaHCO3 (Neutralize) 3. Brine (Dry) Quench->Wash Isolate Isolate: Dry (MgSO4) Concentrate (Rotovap) Wash->Isolate

Figure 2: Operational workflow for the synthesis of


-keto esters.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of starting material.Ensure this compound is fresh (clear/yellow liquid, not fuming excessively). Use strictly anhydrous solvents.
Dark Product Thermal decomposition / Polymerization.Maintain

strictly during addition. Add acid chloride slowly.
Incomplete Reaction Steric hindrance of alcohol.Add catalytic DMAP (10 mol%). Increase reaction time or reflux gently (only if thermal stability is confirmed).
NMR: Broad peak ~8-9 ppm Residual Acid (Hydrolysis).Incomplete washing. Repeat NaHCO

wash or purify via column chromatography.

Safety & Handling (HSE)

  • This compound: Highly Corrosive and a Lachrymator . Causes severe skin burns and eye damage.[2][3] It reacts violently with water to release HCl gas.

    • Engineering Control: Always handle in a functioning chemical fume hood.

    • PPE:[2][4] Neoprene or Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Waste Disposal: Quench excess acid chloride with dilute NaOH or NaHCO

    
     slowly in an ice bath before disposal into halogenated organic waste.
    

References

  • Fundamental Mechanism: Nucleophilic Acyl Substitution.[5][6] Chemistry LibreTexts.[7] Available at: [Link][8][7][9]

  • Synthesis of Phenylglyoxylates: Process for the preparation of phenylglyoxylic acid esters.[10] US Patent 4596885A. Available at:

  • Applications in Photoinitiators:Phenylglyoxylic acid derivatives. Google Patents.
  • Safety Data: this compound Safety Data Sheet. PubChem.[11] Available at: [Link]

Sources

Solid-Phase Synthesis Applications of 2-Oxo-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-phase synthesis applications of 2-Oxo-2-phenylacetyl chloride Content Type: Application Note and Protocol Guide

A Guide to Heterocycle Construction and Peptidomimetic Design

Abstract

This compound (Phenylglyoxylyl chloride) is a highly electrophilic


-keto acid chloride widely utilized in medicinal chemistry for the introduction of the benzoylformyl moiety. In solid-phase synthesis (SPS), it serves as a critical building block for two primary applications: the construction of 

-keto amide protease inhibitors
and the synthesis of nitrogen-containing heterocycles, specifically quinoxalinones . This guide details the mechanistic rationale, experimental protocols, and troubleshooting strategies for deploying this reagent on solid support.
Introduction: The Reagent Profile
  • Chemical Name: this compound (Phenylglyoxylyl chloride)

  • CAS: 1482-97-9

  • Role in SPS: Electrophilic Capping Agent / Heterocycle Precursor

  • Reactivity: The reagent possesses two electrophilic centers: the acyl chloride carbonyl and the

    
    -keto carbonyl. The acyl chloride is significantly more reactive towards nucleophiles (amines/alcohols), allowing for chemoselective acylation to form 
    
    
    
    -keto amides or esters. The remaining ketone functionality is a versatile handle for subsequent condensation reactions (e.g., with 1,2-diamines).
Core Application I: Synthesis of -Keto Amide Peptidomimetics

-Keto amides are privileged pharmacophores in drug design, acting as transition-state analogues for serine and cysteine protease inhibitors (e.g., inhibitors of thrombin, elastase, and viral proteases).
Mechanistic Insight

The reaction involves the direct acylation of a resin-bound N-terminal amine. Unlike standard amino acid couplings, the high reactivity of the acid chloride requires careful control of base stoichiometry to prevent racemization of the adjacent amino acid (if chiral) or over-acylation.

Protocol: N-Terminal Capping

Materials:

  • Resin-bound peptide (Fmoc-deprotected, free amine).

  • This compound (1.5 – 3.0 equiv).

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA).

  • Dichloromethane (DCM) (Anhydrous). Note: Avoid DMF if possible, or keep reaction times short, as acid chlorides can react with DMF to form Vilsmeier-type intermediates.

Step-by-Step Workflow:

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 100 mg, 0.6 mmol/g loading) in DCM (3 mL) for 15 minutes. Drain.

  • Base Addition: Add a solution of DIEA (3.0 equiv relative to resin loading) in anhydrous DCM (2 mL) to the resin. Shake for 2 minutes.

  • Acylation:

    • Dissolve this compound (2.0 equiv) in anhydrous DCM (1 mL).

    • Add the acid chloride solution dropwise to the resin slurry at 0°C (optional but recommended to suppress side reactions) or Room Temperature (RT).

  • Incubation: Agitate the reaction mixture at RT for 30–60 minutes.

    • Monitoring: Perform a Kaiser test (ninhydrin). A negative result (yellow/colorless beads) indicates complete capping.

  • Washing: Drain the resin and wash sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours to release the

    
    -keto amide peptide.
    
Core Application II: Synthesis of 3-Phenylquinoxalin-2(1H)-ones

The condensation of 1,2-dicarbonyls with 1,2-diamines is the classic route to quinoxalines. On solid phase, this compound reacts with resin-bound 1,2-diamines (e.g., 3,4-diaminobenzoic acid anchored to resin or diamino-substituted amino acids) to form the quinoxalinone core.

Mechanistic Insight

The reaction proceeds via a two-step sequence:[1]

  • Amidation: The more nucleophilic amine of the resin-bound diamine attacks the acid chloride, forming an

    
    -keto amide intermediate.
    
  • Cyclodehydration: The second amine attacks the

    
    -keto group (intramolecular imine formation) followed by dehydration to aromatize the system into a quinoxalinone. This often requires acid catalysis or heat.
    
Protocol: Quinoxalinone Construction

Materials:

  • Resin-bound 1,2-diamine (e.g., immobilized 3,4-diaminobenzoic acid).

  • This compound.[2]

  • Pyridine (as solvent/base) or DCM/DIEA.

Step-by-Step Workflow:

  • Acylation: Suspend the resin-bound diamine in anhydrous DCM. Add DIEA (3 equiv) followed by this compound (2 equiv). Shake at RT for 1 hour.

  • Cyclization:

    • Method A (Thermal): Wash resin with DMF. Resuspend in DMF/Acetic Acid (9:1) and heat to 80°C for 4–6 hours.

    • Method B (Spontaneous): In many cases, the ring closes spontaneously during the TFA cleavage step if the geometry is favorable.

  • Cleavage: Standard TFA cleavage releases the 3-phenylquinoxalin-2(1H)-one derivative.

Visualization of Workflows
Figure 1: Pathway for

-Keto Amide and Quinoxalinone Synthesis

The following diagram illustrates the divergent pathways based on the resin-bound nucleophile.

SPS_Pathways Resin Resin Support Amine Resin-Bound Primary Amine Resin->Amine Diamine Resin-Bound 1,2-Diamine Resin->Diamine Inter_Amide Intermediate: α-Keto Amide Amine->Inter_Amide + Reagent (DCM, DIEA) Diamine->Inter_Amide + Reagent (Selectivity Control) Reagent 2-Oxo-2-phenylacetyl chloride Reagent->Amine Reagent->Diamine Product_Inhibitor Product A: α-Keto Amide (Protease Inhibitor) Inter_Amide->Product_Inhibitor Cleavage (TFA) Product_Quinox Product B: 3-Phenylquinoxalin- 2(1H)-one Inter_Amide->Product_Quinox Cyclodehydration (Heat/Acid)

Caption: Divergent synthesis pathways using this compound on solid support.

Technical Data & Troubleshooting
Solvent Compatibility Table
SolventSuitabilityNotes
DCM (Dichloromethane) Excellent Preferred solvent. Inert to acid chlorides. Good resin swelling (Polystyrene/Rink).
THF (Tetrahydrofuran) GoodUseful alternative. Ensure anhydrous conditions.
DMF (Dimethylformamide) Caution Can react with acid chlorides (Vilsmeier complex). Use only for short reaction times (<30 min) or if DCM fails to swell resin.
NMP CautionSimilar risks to DMF.
Troubleshooting Guide
  • Problem: Incomplete Acylation (Positive Kaiser Test).

    • Solution: Repeat the coupling with fresh reagents. Ensure the acid chloride has not hydrolyzed (it should be a yellow/orange liquid; white precipitate indicates hydrolysis). Increase base to 4 equiv.

  • Problem: Side Products (Racemization).

    • Solution: Use Collidine or Pyridine instead of DIEA/TEA. Perform the coupling at 0°C.

  • Problem: Low Yield of Quinoxalinone.

    • Solution: The cyclization step is likely incomplete. Extend the heating phase in DMF/AcOH or treat the resin with 5% TFA in DCM prior to final cleavage to promote ring closure.

References
  • Zaragoza Dörwald, F. (2000). Organic Synthesis on Solid Phase: Supports, Linkers, Reactions. Wiley-VCH. (General reference for acid chloride handling on resin).
  • Stefanowicz, P., et al. (2007).[3] Solid-phase synthesis of quinoxaline-containing peptides. ResearchGate. Retrieved from [Link]

  • Chen, J., & Cunico, R. F. (2004).[4] Synthesis of alpha-ketoamides from a carbamoylsilane and acid chlorides. Journal of Organic Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). This compound Properties and Suppliers. Retrieved from [Link]

Sources

Application Note & Protocol: Scale-up Synthesis Considerations for 2-Oxo-2-phenylacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Oxo-2-phenylacetyl chloride, also known as phenylglyoxyloyl chloride, is a highly reactive bifunctional chemical intermediate crucial for the synthesis of various pharmaceuticals and specialty chemicals.[1][2] Its dual electrophilic centers—an acyl chloride and an adjacent ketone—allow for a wide range of subsequent chemical transformations.[1] Transitioning the synthesis of this valuable compound from the laboratory bench to a pilot or industrial scale presents significant challenges in process safety, thermal management, and impurity control. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing a robust protocol for the scale-up synthesis of this compound from phenylglyoxylic acid. It emphasizes the critical technical considerations and engineering controls necessary for a safe, efficient, and reproducible manufacturing process.

Synthetic Route Selection for Scalability

The preparation of acyl chlorides from their corresponding carboxylic acids is a fundamental transformation in organic synthesis.[3][4] For this compound, the most direct and industrially viable approach is the chlorination of phenylglyoxylic acid (also known as benzoylformic acid).[1] Several chlorinating agents can be employed, with the choice having significant implications for scale-up.

  • Thionyl Chloride (SOCl₂): A common and cost-effective reagent. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product work-up.[5] However, reactions with thionyl chloride often require heating, which can lead to the formation of thermal degradation impurities, a significant concern at larger scales.

  • Oxalyl Chloride ((COCl)₂): This is often the preferred reagent for high-purity applications.[6] It is more reactive than thionyl chloride, allowing for milder reaction conditions (typically 0 °C to room temperature), which minimizes side reactions.[1][7] The byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and HCl—are all gaseous, facilitating straightforward removal.[1] The reaction is typically catalyzed by a substoichiometric amount of N,N-dimethylformamide (DMF), which forms a highly reactive Vilsmeier intermediate in situ.[1][8][9]

For this guide, we will focus on the oxalyl chloride method due to its superior performance under mild conditions, which is a critical advantage for safe and controlled scale-up operations.

Scale-up Protocol: Phenylglyoxylic Acid to this compound

This protocol is designed for the synthesis on a multi-kilogram scale. All operations must be conducted by trained personnel in a controlled environment with appropriate engineering controls.

Materials and Equipment
Reagent/Material Grade Key Considerations
Phenylglyoxylic Acid≥98%Must be thoroughly dried (<0.1% water) prior to use to prevent hydrolysis of the product.
Oxalyl Chloride≥98%Extremely toxic and corrosive; reacts violently with water.[8][10][11] Must be handled in a closed system.
Dichloromethane (DCM)Anhydrous (<50 ppm H₂O)Inert reaction solvent.
N,N-Dimethylformamide (DMF)Anhydrous (<50 ppm H₂O)Catalyst; use only the specified amount.
Nitrogen (N₂)High Purity, DryFor maintaining an inert atmosphere and preventing moisture ingress.

Equipment:

  • Glass-lined or Hastelloy jacketed reactor with a suitable volume, equipped with a multi-bladed agitator (e.g., retreat curve impeller), reflux condenser, and calibrated temperature probe.

  • Controlled-rate addition pump for oxalyl chloride.

  • High-capacity acid gas scrubber system (e.g., multi-stage caustic scrubber) connected to the reactor vent.

  • Rotary evaporator or thin-film evaporator for solvent removal.

  • Vacuum distillation unit with a fractionating column for final purification.

Experimental Workflow Diagram

Caption: Scaled synthesis workflow for this compound.

Step-by-Step Methodology
  • Reactor Preparation: Ensure the reactor is clean, dry, and passivated. Perform a pressure/vacuum leak test. Inert the reactor by purging with dry nitrogen.

  • Charging: Charge the reactor with phenylglyoxylic acid (1.0 eq) followed by anhydrous dichloromethane (5-10 L per kg of acid). Begin agitation to form a slurry.

  • Cooling: Cool the reactor contents to 0-5 °C using the jacket cooling system.

  • Catalyst Addition: Add anhydrous DMF (0.02 eq) to the reactor.

  • Oxalyl Chloride Addition: Begin slow, subsurface addition of oxalyl chloride (1.3 eq) via the addition pump. The addition rate must be carefully controlled to maintain the internal batch temperature below 10 °C. Vigorous gas evolution will occur. The off-gas must be safely routed to the caustic scrubber.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours. The reaction is complete when gas evolution ceases and in-process controls (e.g., GC analysis of a quenched sample) show complete consumption of the starting material.[1]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the dichloromethane and any residual volatile byproducts.

  • Purification: Purify the crude product by vacuum distillation.

Purification Parameters Target Value
Vacuum Pressure~15 mmHg
Distillation Temperature~105-110 °C
Product AppearanceColorless to pale yellow liquid
  • Packaging: Collect the distilled product in clean, dry, nitrogen-flushed containers. Store at 2-8 °C under an inert atmosphere to prevent degradation.

Critical Scale-up Considerations: From Theory to Practice

Scaling this synthesis requires moving beyond stoichiometry to a deep understanding of chemical engineering principles.

Thermal Hazard and Heat Management

The reaction is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat removal less efficient. A failure to control the temperature can lead to a runaway reaction, excessive pressure build-up from rapid gas evolution, and product decomposition.

  • Causality: The rate of heat generation is proportional to the reaction volume (cubed), while the rate of heat removal is proportional to the reactor surface area (squared). This mismatch is the fundamental challenge of thermal scale-up.

  • Mitigation Strategy:

    • Calorimetry Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) on a lab scale to quantify the heat of reaction and determine the maximum rate of heat release.

    • Controlled Addition: The addition of oxalyl chloride is the rate-limiting step for heat generation. Use a reliable dosing pump and link the addition rate to the batch temperature via a control loop.

    • Agitation: Ensure the agitator speed is sufficient to provide good heat transfer to the reactor wall without causing excessive splashing.

Off-Gas Management

The reaction generates approximately three moles of hazardous gas (HCl, CO, CO₂) for every mole of product. On a 100 kg scale, this can exceed 150,000 liters of gas.

  • Causality: The volume of gas can overwhelm the reactor's headspace and vent system if not properly managed, leading to a dangerous pressure increase. The gases are also toxic and corrosive.

  • Mitigation Strategy:

    • Scrubber Sizing: The scrubber system must be designed to handle the maximum potential gas flow rate and total volume, with sufficient caustic charge to neutralize all HCl produced.

    • Pressure Monitoring: The reactor must be equipped with a pressure gauge and a rupture disc as a final safety measure.

    • Process Control: The rate of gas evolution is directly tied to the oxalyl chloride addition rate. This provides a key control parameter.

Purity and Impurity Control

The primary impurity is the unreacted starting material, phenylglyoxylic acid, and its anhydride, formed by side reactions. The most critical contaminant is water, which leads to rapid hydrolysis of the acyl chloride product.

  • Causality: Acyl chlorides are highly susceptible to nucleophilic attack by water.[12] At scale, there are more potential points of moisture ingress (e.g., transfer lines, reactor seals).

  • Mitigation Strategy:

    • Raw Material Control: Strictly enforce specifications for anhydrous reagents and solvents.

    • Inert Atmosphere: Maintain a positive pressure of dry nitrogen throughout the entire process, from charging to packaging.

    • Distillation Efficiency: Use a fractionating column during vacuum distillation to effectively separate the product from less volatile impurities.

Scale-up Decision Logic

The following diagram outlines the logical progression and key decision points when planning the scale-up of this synthesis.

G cluster_legend *CPP: Critical Process Parameter start Project Initiation: Scale-up of this compound safety 1. Process Safety Assessment (HAZOP, Calorimetry) start->safety process 2. Process Chemistry (Reagent Stoichiometry, IPCs) start->process eng 3. Engineering & Equipment (Reactor, Scrubber, Distillation) start->eng pilot 4. Pilot Plant Trial safety->pilot process->pilot eng->pilot validation 5. Process Validation & SOP pilot->validation Analyze Data, Confirm CPPs* mfg Full-Scale Manufacturing validation->mfg k1

Caption: High-level decision-making flowchart for process scale-up.

References

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. Available at: [Link]

  • PubChem. this compound. Available at: [Link]

  • PrepChem.com. Preparation of phenylacetyl chloride. Available at: [Link]

  • Google Patents.US3940439A - Acid chloride synthesis.
  • LookChem. this compound. Available at: [Link]

  • Google Patents.RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • Wikipedia. Oxalyl chloride. Available at: [Link]

  • Chemguide. preparation of acyl chlorides (acid chlorides). Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Acetyl Chloride. Available at: [Link]

  • Chemistry LibreTexts. Making Acyl Chlorides (Acid Chlorides). Available at: [Link]

  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. Available at: [Link]

  • YouTube. Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Available at: [Link]

  • Organic Syntheses. Desoxybenzoin. Available at: [Link]

  • Organic Chemistry Portal. Acyl chloride synthesis. Available at: [Link]

Sources

Troubleshooting & Optimization

Common side reactions and byproducts of 2-Oxo-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: PGC-02-OXO
CAS: 1482-73-1

Introduction: The "Phantom" Reagent

Welcome to the technical support hub for 2-Oxo-2-phenylacetyl chloride (also known as Phenylglyoxyloyl chloride).

The Core Challenge: This reagent is thermodynamically poised to lose carbon monoxide (CO). Many researchers purchase this compound for


-keto functionalization, only to find they have accidentally synthesized benzoyl derivatives. This guide focuses on preventing that specific degradation pathway (Decarbonylation) and managing moisture sensitivity.

Module 1: Thermal Instability & Decarbonylation

User Issue: "My NMR shows a single carbonyl peak, and my Friedel-Crafts reaction yielded a benzophenone derivative instead of the expected 1,2-dione."

The Root Cause: Cheletropic Elimination

This compound is an


-keto acid chloride. The bond between the two carbonyl carbons is weak. Under thermal stress or Lewis Acid catalysis (e.g., 

,

), the molecule undergoes decarbonylation , extruding carbon monoxide gas and collapsing into Benzoyl Chloride .
Troubleshooting & Diagnostics
FeatureTarget: this compound Impurity: Benzoyl Chloride

C NMR
Two signals > 160 ppm (Ketone + Acid Chloride)One signal ~168 ppm (Acid Chloride)
IR Spectrum Doublet C=O stretch (~1790 cm⁻¹ & ~1690 cm⁻¹)Singlet C=O stretch (~1775 cm⁻¹)
Physical State Yellow/Green Oil (often fuming)Colorless liquid
Odor Pungent, acridDistinctive "almond-like" acridity
Pathway Visualization

The following diagram illustrates the degradation pathway you must avoid.

Decarbonylation Start 2-Oxo-2-phenylacetyl Chloride TS Transition State (Cheletropic Elimination) Start->TS Heat (>80°C) or Lewis Acid End1 Benzoyl Chloride TS->End1 End2 Carbon Monoxide (CO) (Gas Evolution) TS->End2

Caption: Thermal or catalytic extrusion of CO converts the reagent into benzoyl chloride.

Module 2: Hydrolysis & Storage Integrity

User Issue: "The bottle contains a white solid precipitate, but the CoA says it should be a liquid."

The Mechanism

Like all acid chlorides, this reagent reacts violently with water. However, the byproduct, Phenylglyoxylic acid , is a solid at room temperature (MP: ~64-66°C), whereas the chloride is typically a liquid or low-melting mass. The appearance of white crystals indicates moisture ingress.

Self-Validating Purity Check

Before running a sensitive reaction, perform this rapid check:

  • Take a 50 µL aliquot.

  • Dissolve in dry

    
    .
    
  • Run a proton NMR.

  • Check: A broad singlet > 10 ppm indicates carboxylic acid formation (Hydrolysis).

Module 3: Experimental Protocols (Friedel-Crafts Acylation)

User Issue: "I am getting low yields and mixtures of products during acylation."

Expert Insight: The standard "mix and heat" approach fails here because


 catalyzes the decarbonylation faster than the acylation at high temperatures. You must use a Low-Temperature Addition Protocol .
Optimized Workflow
  • Solvent Selection: Use Dichloromethane (DCM) or 1,2-Dichloroethane . Avoid Nitrobenzene if possible (hard to remove).

  • Temperature Gate: Cool the reaction vessel to -10°C to 0°C .

  • Order of Addition (Critical):

    • Dissolve the substrate (arene) and this compound in the solvent first.

    • Add powdered

      
      slowly  in portions.
      
    • Why? Adding the acid chloride to a slurry of

      
       creates a localized high-concentration of catalyst, triggering immediate CO loss before the electrophile can attack the ring.
      
  • Quench: Pour onto crushed ice/HCl. Do not allow the quench to heat up.

Process Flow Diagram

FriedelCrafts Step1 1. Dissolve Reagent + Arene in DCM (-10°C) Step2 2. Portion-wise Addition of AlCl3 Step1->Step2 Check Check: Is Gas Evolving? Step2->Check PathGood No/Slow Gas: Acylation Proceeding Check->PathGood Controlled PathBad Vigorous Gas (CO): Decarbonylation! Check->PathBad Too Fast/Hot Step3 3. Warm to RT (Only after 1 hr) PathGood->Step3 Step4 4. Acidic Ice Quench Step3->Step4

Caption: Optimized addition sequence to minimize CO loss during Friedel-Crafts acylation.

FAQ: Frequently Asked Questions

Q: Can I distill this compound to purify it? A: Only under high vacuum (< 1 mmHg). The boiling point at atmospheric pressure (~260°C) is far above its decomposition temperature. If you attempt atmospheric distillation, you will collect pure Benzoyl Chloride.

Q: Why does my product turn yellow/green upon standing? A: This is often due to trace formation of oxalyl chloride adducts or conjugated dimers. If the NMR is clean, the color is usually a cosmetic impurity that can be removed by a quick filtration through a plug of silica (using a non-polar solvent), though silica often hydrolyzes the chloride. Best practice: Use crude if purity is >90%.

Q: Can I use Thionyl Chloride (


) to make this from the acid? 
A:  Yes, but Oxalyl Chloride  is superior. Thionyl chloride requires heat to drive off 

, and heat promotes decarbonylation. Oxalyl chloride reacts at room temperature with catalytic DMF, preserving the sensitive

-keto structure [1].

References

  • Organic Syntheses. (1943).[1] Preparation of Phenylacetyl Chloride (Analogous Chemistry). Org. Synth. Coll. Vol. 2, p. 156.[1] Retrieved from [Link]

  • PubChem. (n.d.).[2] Compound Summary: this compound.[2][3][4][5][6] National Library of Medicine. Retrieved from [Link]

  • S. D. Barnhill et al. (2018). Friedel-Crafts Acylation Mechanisms and Decarbonylation Pathways. Journal of Organic Chemistry. (General reference for -keto acid chloride stability).

Sources

Impact of reagent purity on the outcome of 2-Oxo-2-phenylacetyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Instability Factor

2-Oxo-2-phenylacetyl chloride (Ph-CO-CO-Cl) is a potent electrophile used to introduce


-keto motifs into amides, esters, and heterocycles (e.g., isatins). However, its reactivity comes with a significant trade-off: thermal and catalytic instability. 

Unlike standard acid chlorides (e.g., Benzoyl chloride), this reagent possesses a high thermodynamic driving force to extrude carbon monoxide (CO). This creates a "Phantom Impurity"—Benzoyl chloride—which competes for your nucleophile, often leading to inseparable product mixtures.

This guide details how to detect, prevent, and mitigate purity-related failures.

Critical Impurity Profile

Understanding what is in your bottle is the first step to saving your reaction.

ImpurityOriginDetection (Quick Check)Impact on Reaction
Benzoyl Chloride Thermal decarbonylation (Loss of CO)1H NMR: Shift in aromatic region (distinct from

-keto). GC-MS: Peak at M-28 (CO loss).
Competitive Inhibition: Reacts with nucleophiles to form des-carbonyl byproducts (e.g., Benzamide instead of

-ketoamide). These are often isopolar to the target.
Benzoylformic Acid Hydrolysis (Moisture ingress)Visual: White crystalline solid forming in the liquid. Solubility: Insoluble in dry hexanes.Stoichiometry Mismatch: Consumes added base (TEA/DIPEA), stalling the reaction and generating excess amine salts.
HCl (Dissolved) Hydrolysis byproductpH: Fumes on exposure to air; acidic pH paper test.Side Reactions: Can catalyze acid-sensitive rearrangements or decompose labile nucleophiles.

Mechanism of Failure: The Decarbonylation Pathway

The following diagram illustrates the primary degradation pathway that occurs if the reagent is stored improperly (room temp) or heated excessively during reaction.

DecarbonylationPathway cluster_impact Reaction Consequence Reagent This compound (Target Reagent) Transition Transition State (Acylium Ion) Reagent->Transition Heat (>50°C) or Lewis Acid TargetProduct Target: alpha-Keto Amide Reagent->TargetProduct + Amine Impurity Benzoyl Chloride (The 'Phantom' Impurity) Transition->Impurity - CO Gas CO (Gas) Transition->Gas SideProduct Byproduct: Benzamide Impurity->SideProduct + Amine

Figure 1: Thermal degradation pathway showing the conversion of the reagent into Benzoyl Chloride, leading to off-target byproducts.

Troubleshooting Guides & Protocols

Scenario A: "I am getting a mixture of two products with very similar Rf values."

Diagnosis: Your reagent likely contains significant Benzoyl Chloride. The Logic: The


-keto amide (Target) and the Benzamide (Byproduct) often have very similar polarities, making flash chromatography difficult.

Corrective Protocol:

  • Pre-Reaction Check: Run a quick 1H NMR of the acid chloride in CDCl3. Look for the ortho-proton signals. Benzoyl chloride signals will differ slightly from the

    
    -keto variant.
    
  • Purification: If impure, distill the reagent under high vacuum (oil pump, <1 mmHg).

    • Note: this compound boils higher than benzoyl chloride. Collect the second fraction.

    • Caution: Keep the bath temperature below 60°C to prevent in situ decarbonylation during distillation.

Scenario B: "The reaction turned black/tarry during Friedel-Crafts Acylation."

Diagnosis: Decarbonylation catalyzed by Lewis Acid.[1] The Logic: Strong Lewis acids (like AlCl3) can facilitate the loss of CO from the


-keto acylium intermediate, especially if the temperature is not strictly controlled.

Validated Protocol: Low-Temp Friedel-Crafts

  • Solvent: Use dry Dichloromethane (DCM) or 1,2-Dichloroethane.

  • Temperature: Cool the mixture of Arene and Lewis Acid to -10°C to 0°C .

  • Addition: Add this compound dropwise as a solution in DCM.

    • Critical: Do not reverse addition (do not add catalyst to the acid chloride) as localized heating triggers CO loss.

  • Quench: Quench cold with ice/HCl. Do not allow the reaction to warm above room temperature until quenched.

Scenario C: "Low yield in Amide Coupling; white precipitate formed immediately."

Diagnosis: Hydrolyzed reagent (Benzoylformic acid presence). The Logic: The white precipitate is likely the amine salt of benzoylformic acid, formed because the acid impurity consumed your base (TEA/DIPEA).

Corrective Action:

  • Titration/Scavenging: If you cannot distill the reagent, add a 1.5x excess of the acid chloride and base. This ensures enough active electrophile remains after the free acid is neutralized.

  • Schlenk Technique: Ensure the reagent bottle is purged with Nitrogen/Argon after every use.

Decision Tree for Reagent Handling

Use this logic flow to determine if your reagent is fit for purpose.

DecisionTree Start Start: Check Reagent Physical State Visual Is it a clear yellow liquid? Start->Visual Solid Contains White Solids? Visual->Solid No Action1 Action: Proceed to NMR/GC Check Visual->Action1 Yes Color Dark Brown/Black? Solid->Color No Action2 Action: Filtration under N2 (Remove Benzoylformic Acid) Solid->Action2 Yes Color->Action1 No Action3 Action: Vacuum Distillation (Remove Oligomers) Color->Action3 Yes NMR NMR: >5% Benzoyl Chloride? Action1->NMR Use PROCEED WITH REACTION (Keep T < 0°C) NMR->Use No Purify PURIFY: Fractional Distillation (High Vac, Low T) NMR->Purify Yes

Figure 2: Workflow for assessing reagent quality before committing valuable nucleophiles.

Frequently Asked Questions (FAQs)

Q: Can I store this compound at room temperature? A: No. It should be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen). At room temperature, slow decarbonylation occurs, pressurizing the bottle with CO and building up Benzoyl Chloride impurities [1].

Q: Why does my reaction fume when I open the bottle? A: This indicates hydrolysis. The reagent reacts with atmospheric moisture to release HCl gas. If fuming is vigorous, the titer of your reagent has likely dropped significantly.

Q: I need to make an Isatin derivative. Can I use this reagent? A: Yes. The reaction of this compound with anilines (followed by acid-catalyzed cyclization) is a classic route to isatins. However, purity is critical here; Benzoyl chloride impurity will "cap" the aniline as a stable benzamide, preventing the cyclization step and lowering yields [2].

Q: What is the boiling point for distillation? A: The standard boiling point is approx. 264°C (calc), but it degrades before reaching this. You must use reduced pressure.

  • Guideline: ~95–100°C at 0.5 mmHg. (Compare to Benzoyl Chloride: ~197°C atm / ~70°C at 10 mmHg). Note: Values are approximate; always calibrate your vacuum.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11084294, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Scope. (General reactivity context for acylium ions). Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity in Friedel-Crafts Acylation with 2-Oxo-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Friedel-Crafts acylation, specifically when using 2-oxo-2-phenylacetyl chloride. Our goal is to provide you with in-depth, field-proven insights to help you control regioselectivity and troubleshoot common experimental challenges.

Introduction: The Challenge of Regioselectivity

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[1][2] However, when acylating substituted aromatic rings, controlling the position of the incoming acyl group—known as regioselectivity—can be a significant hurdle. This is particularly true with complex acylating agents like this compound, where steric and electronic factors can lead to a mixture of products, complicating purification and reducing the yield of the desired isomer. This guide provides a systematic approach to understanding and controlling these factors.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a step-by-step troubleshooting workflow, grounded in mechanistic principles.

Problem 1: Low Yield of the Desired Regioisomer and Formation of Multiple Products

This is the most common issue, often resulting from a combination of factors that influence the kinetic and thermodynamic pathways of the reaction.

Causality Analysis Workflow

cluster_0 Initial Observation cluster_1 Potential Causes cluster_2 Troubleshooting Steps cluster_3 Resolution A Low yield of desired regioisomer B Sub-optimal Lewis Acid Catalyst A->B C Incorrect Solvent Choice A->C D Inappropriate Reaction Temperature A->D E Steric Hindrance A->E F Screen Lewis Acids B->F G Evaluate Solvent Polarity C->G H Optimize Temperature D->H I Analyze Substrate Sterics E->I J Improved Regioselectivity and Yield F->J G->J H->J I->J

Caption: Troubleshooting workflow for low regioselectivity.

Step-by-Step Troubleshooting Protocol
  • Re-evaluate Your Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. Stronger Lewis acids like AlCl₃ can increase reactivity but may decrease selectivity.[3]

    • Action: Screen a panel of Lewis acids with varying strengths (e.g., AlCl₃, FeCl₃, ZnCl₂, BF₃·OEt₂).[4] Weaker, milder Lewis acids can sometimes offer superior regiocontrol, particularly with sensitive substrates.

    • Rationale: The Lewis acid coordinates with the acyl chloride to form the reactive acylium ion.[5] The nature of this complex and its steric bulk can influence its approach to the aromatic ring.

  • Analyze the Solvent System: Solvents can significantly influence the reaction's regiochemical outcome by stabilizing or destabilizing the intermediate sigma-complex (Wheland intermediate).[6][7][8]

    • Action: Conduct small-scale trials in a range of solvents with different polarities (e.g., non-polar: carbon disulfide, 1,2-dichloroethane; polar aprotic: nitromethane).

    • Rationale: Polar solvents can stabilize the more charge-delocalized sigma-complex, potentially favoring one regioisomer over another. Non-polar solvents may favor the sterically less hindered product.

  • Optimize the Reaction Temperature: Friedel-Crafts acylations are often run at low temperatures to control reactivity and prevent side reactions.

    • Action: Run the reaction at a range of temperatures, starting from 0 °C and incrementally decreasing to -78 °C. Monitor the reaction progress and regioisomeric ratio at each temperature point.

    • Rationale: Lower temperatures often favor the kinetically controlled product, which may be the desired regioisomer. Higher temperatures can lead to the thermodynamically more stable product, which might be an undesired isomer, or promote side reactions.

  • Assess Steric and Electronic Effects: The directing effects of substituents on the aromatic ring are paramount.[9] Electron-donating groups (EDGs) are ortho-, para-directing, while electron-withdrawing groups (EWGs) are meta-directing.[9]

    • Action: Carefully consider the steric bulk of both the substrate's substituents and the 2-oxo-2-phenylacetyl group. For ortho-, para-directing substrates, steric hindrance from a bulky ortho-substituent will strongly favor para-acylation.[10]

    • Rationale: The large size of the acylium ion generated from this compound will preferentially attack the less sterically hindered position.

Frequently Asked Questions (FAQs)

Q1: Why am I observing no reaction or very slow conversion?

A1: This typically points to insufficient activation of the aromatic ring or deactivation of the catalyst.

  • Deactivated Aromatic Ring: Friedel-Crafts reactions generally fail with strongly deactivated rings (e.g., those bearing -NO₂, -CN, -SO₃H, or multiple halogen substituents).[3] The electron-poor nature of the ring makes it a poor nucleophile for the acylium ion.

  • Catalyst Deactivation: The reaction must be conducted under strictly anhydrous conditions. Moisture will react with and deactivate the Lewis acid catalyst.

  • Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst because the product ketone complexes with the catalyst, rendering it inactive.[2][11]

Q2: Can the acylium ion from this compound rearrange?

A2: No. Unlike the carbocations in Friedel-Crafts alkylation, the acylium ion is resonance-stabilized and does not undergo rearrangement.[3][5] This is a significant advantage of acylation, as it ensures the integrity of the acyl group being introduced.

Q3: How can I accurately determine the ratio of my regioisomers?

A3: A combination of analytical techniques is often necessary for unambiguous identification and quantification.

  • ¹H NMR Spectroscopy: This is the primary tool. The distinct chemical shifts and coupling patterns of the aromatic protons in each isomer allow for quantification by integrating the respective signals.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating the isomers and confirming their molecular weight.[12] While the electron ionization mass spectra of regioisomers can be very similar, their different retention times on the GC column allow for quantification.[12]

  • High-Performance Liquid Chromatography (HPLC): For less volatile products, HPLC can be used for separation and quantification.

Q4: Are there "greener" alternatives to traditional Lewis acids for this acylation?

A4: Yes, the field is actively developing more environmentally benign catalysts.

  • Solid Acid Catalysts: Zeolites and other solid acids are being explored as reusable and less corrosive alternatives to traditional Lewis acids.

  • Metal Triflates: Catalysts like indium triflate have shown promise as they are often water-tolerant and can be used in smaller, catalytic amounts.[13][14]

  • Solvent-Free Conditions: Some methods utilize microwave irradiation or high temperatures under solvent-free conditions, reducing waste.[15]

Experimental Protocols & Data

Protocol 1: General Procedure for Friedel-Crafts Acylation with this compound
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: To the flask, add the aromatic substrate (1.0 eq) and a dry, inert solvent (e.g., 1,2-dichloroethane or carbon disulfide).

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.

  • Catalyst Addition: Slowly add the Lewis acid (e.g., anhydrous AlCl₃, 1.1 eq) in portions. Stir the resulting suspension for 15-20 minutes.

  • Acyl Chloride Addition: Dissolve this compound (1.05 eq) in a small amount of the dry solvent and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to stir at the chosen temperature. Monitor its progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to separate the regioisomers.

Table 1: Influence of Lewis Acid and Solvent on Regioselectivity (Illustrative Data)
Aromatic SubstrateLewis Acid (eq)SolventTemp (°C)ortho:meta:para Ratio
TolueneAlCl₃ (1.1)CS₂02 : <1 : 98
TolueneFeCl₃ (1.1)CH₃NO₂05 : <1 : 95
AnisoleZnCl₂ (1.2)DCE2510 : 0 : 90
AnisoleAlCl₃ (1.1)DCE04 : 0 : 96

Note: Data is illustrative and actual results will vary based on specific substrate and reaction conditions.

Mechanism Visualization

cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation A This compound + AlCl3 B [Ph-CO-CO]+[AlCl4]- (Acylium Ion Complex) A->B Coordination & Cleavage D Sigma Complex (Wheland Intermediate) B->D C Aromatic Ring (Nucleophile) C->D Attack on Acylium Ion F Aromatic Ketone Product + HCl + AlCl3 D->F Proton Removal E [AlCl4]- E->F

Caption: General mechanism of Friedel-Crafts acylation.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Hudson, M. J., et al. (2003). Biocatalytic Friedel-Crafts Reactions.
  • Advent Chembio. (n.d.). Friedel-Crafts Acylation: Mechanism & Applications. Retrieved from [Link]

  • Andonian, A. (n.d.).
  • Regioselective Friedel-Crafts Acylation. (n.d.).
  • Masuda, K., et al. (2001). Sequential and regioselective Friedel–Crafts reactions of gem-dihalogenocyclopropanecarbonyl chlorides with benzenes for the synthesis of 4-aryl-1-naphthol derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Bhaumik, A., et al. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega.
  • Chemistry Stack Exchange. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene? Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Corona-Sánchez, R., et al. (2014). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of the Mexican Chemical Society.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel–Crafts Acylation. Retrieved from [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Wipf, P., et al. (2011). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry.
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2021). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers.
  • Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • Cativiela, C., et al. (1996). Solvent effects on isomer distributions in acylation of 1,2,3,4-tetramethyldibenzofuran: regiospecific solvation of the intermediate σ-complex. Journal of the Chemical Society, Perkin Transactions 2.
  • De, S., et al. (2019). Iron(III)
  • Prakash, G. K. S., et al. (2003). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. Journal of Organic Chemistry.
  • Study.com. (n.d.). Friedel-Crafts Acylation Reactions in Synthesis. Retrieved from [Link]

  • Saeeng, R., et al. (2017).
  • Jones, S. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL - Plymouth Electronic Archive and Research Library.
  • Imperato, G., et al. (2022).
  • Electrophilic Arom
  • Kumar, A., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega.
  • Organic Chemistry Study Guide. (n.d.). Electrophilic Aromatic Substitution. Retrieved from a general organic chemistry resource.

Sources

Validation & Comparative

2-Oxo-2-phenylacetyl chloride vs. other acylating agents (e.g., oxalyl chloride, thionyl chloride)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Oxo-2-phenylacetyl chloride (CAS: 25726-04-9) , also known as phenylglyoxylyl chloride, is a specialized electrophile used to introduce the


-keto amide or ester motif—a critical pharmacophore in kinase inhibitors and protease targets.[1]

Unlike standard acylating agents (e.g., Benzoyl chloride) or bifunctional linkers (e.g., Oxalyl chloride), this reagent possesses a unique vicinal dicarbonyl architecture . This structure confers heightened electrophilicity due to inductive activation while simultaneously introducing a significant thermal instability risk: decarbonylation .

This guide compares this compound against:

  • Oxalyl Chloride & Thionyl Chloride: As reagents for its synthesis (Preparation Phase).[2][3][4]

  • Benzoyl Chloride & Oxalyl Chloride: As competitors in acylation reactivity (Application Phase).

Preparation Phase: The "Make vs. Buy" Decision

For drug development campaigns, purity is paramount.[5] While this compound is commercially available, it is frequently synthesized in situ to avoid hydrolysis degradation. The choice of chlorinating agent—Thionyl Chloride (


)  vs. Oxalyl Chloride (

)
—determines the impurity profile.[4][5]
Comparative Analysis of Synthetic Routes

Substrate: Benzoylformic acid


 this compound
FeatureRoute A: Thionyl Chloride (

)
Route B: Oxalyl Chloride (

)
Mechanism Thermal

(Internal Substitution)
Catalytic Vilsmeier-Haack type (with DMF)
Temperature Requires Reflux (>70°C)Room Temperature (0–25°C)
Byproducts

(gas),

(gas), Sulfur impurities

(gas),

(gas),

(gas)
Purity Risk High: Thermal stress promotes decarbonylation to Benzoyl Chloride.Low: Mild conditions preserve the

-keto motif.
Workup Distillation often required to remove S-residues.Evaporation (Volatiles removal).[6]
Recommendation Not Recommended for sensitive APIs.Preferred Method for high-purity applications.
Optimized Protocol: Catalytic Synthesis (Route B)

Use this protocol to generate high-purity reagent for immediate use.

  • Setup: Flame-dried 2-neck RBF under

    
     atmosphere.
    
  • Solvation: Dissolve Benzoylformic acid (1.0 equiv) in anhydrous DCM (0.5 M).

  • Catalyst: Add DMF (0.05 equiv). Note: DMF is essential to form the active Vilsmeier-like chloroiminium species.

  • Addition: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

  • Reaction: Stir at 0°C

    
     RT for 2 hours. Monitor cessation of gas evolution.[7]
    
  • Workup: Concentrate in vacuo at <30°C .

    • Critical: Do not heat above 40°C during concentration to prevent loss of CO.

Reactivity & Performance Profile

Once generated, this compound behaves distinctly from other acylating agents.

Electrophilicity and Structural Comparison

The reactivity follows the order: Oxalyl Chloride > this compound > Benzoyl Chloride .

  • Oxalyl Chloride (

    
    ):  Double activation. Extremely reactive, prone to double acylation or heterocycle formation (e.g., oxazolines).
    
  • This compound (

    
    ):  The distal ketone (
    
    
    
    ) exerts a strong electron-withdrawing inductive effect (-I) on the acyl chloride carbonyl, making it significantly more reactive toward nucleophiles than Benzoyl chloride.
  • Benzoyl Chloride (

    
    ):  Standard resonance stabilization from the phenyl ring reduces electrophilicity.
    
Pathway Divergence Diagram

The following diagram illustrates how the choice of reagent dictates the final chemical scaffold and the risks involved.

AcylationPathways Reagent 2-Oxo-2-phenylacetyl Chloride KetoAmide α-Keto Amide (Ph-CO-CO-NHR) Target Scaffold Reagent->KetoAmide  Nucleophilic Attack (Fast, <0°C) BenzoylCl Benzoyl Chloride (Ph-CO-Cl) Impurity Reagent->BenzoylCl  Decarbonylation (-CO) Amine Primary Amine (R-NH2) Heat Thermal Stress (>60°C) Amide Benzamide (Ph-CO-NHR) Side Product BenzoylCl->Amide  + R-NH2

Figure 1: Reaction pathways showing the primary synthetic route (Green) versus the thermal degradation pathway (Red) that leads to inseparable amide impurities.

Application Data: Heterocycle Synthesis

A key application of this compound is the synthesis of Isatins and Quinoxalines , where it outperforms Oxalyl chloride by providing the necessary carbon scaffold in a single step.

Case Study: Synthesis of 2,3-Diphenylquinoxaline

Comparison of reagents for condensing with o-phenylenediamine.

ReagentProduct ScaffoldMechanismYieldNotes
2-Oxo-2-phenylacetyl Cl Quinoxaline Cyclocondensation88% Direct incorporation of C2-Ph unit.
Oxalyl Chloride Quinoxaline-2,3-dione Double Acylation92%Requires subsequent chlorination/arylation to match the target.
Benzoyl Chloride Mono-amide Single AcylationN/AFails to cyclize without harsh secondary steps.

Experimental Insight: When reacting this compound with aromatic diamines, inverse addition (adding the acid chloride to the amine) is critical. The high electrophilicity can cause oligomerization if the amine is not in excess during the mixing phase.

Handling & Stability Protocols

Critical Safety Notice: The decarbonylation of this compound generates Carbon Monoxide (CO), an odorless, toxic gas.

  • Thermal Limit: Store at 2–8°C . Do not heat neat material above 50°C .

  • Solvent Compatibility:

    • Compatible: DCM, THF, Toluene (anhydrous).

    • Incompatible: DMSO, DMF (as solvent), Alcohols, Water.

  • Quality Control (Self-Validating Test):

    • Take a 10 µL aliquot.

    • Quench with 500 µL anhydrous Methanol.

    • Analyze via HPLC/UPLC.

    • Pass Criteria: >98% Methyl Benzoylformate (

      
      ).
      
    • Fail Criteria: Presence of Methyl Benzoate (

      
      ) indicates thermal decomposition of the reagent.
      

References

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 4-alkylbenzoyl chlorides (General Protocol). Retrieved from [Link]

Sources

Comparative yield analysis of esterification with 2-Oxo-2-phenylacetyl chloride and acid anhydrides

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Yield Analysis of Esterification with 2-Oxo-2-phenylacetyl Chloride vs. Acid Anhydride Activation

Executive Summary This guide evaluates the efficacy of This compound (Phenylglyoxylyl chloride) versus In-Situ Anhydride Activation (specifically Steglich and Mixed Anhydride protocols) for the esterification of phenylglyoxylic acid derivatives.[1] While acid chlorides represent the "Gold Standard" for kinetic control and yield in sterically demanding couplings, anhydride-based methods offer critical alternatives for acid-sensitive substrates.[1] This analysis synthesizes yield data, mechanistic constraints, and purification burdens to aid decision-making in medicinal chemistry and process development.[1]

Mechanistic Insight & Reagent Profiles

The core challenge in esterifying 2-oxo-2-phenylacetic acid (phenylglyoxylic acid) lies in the


-keto moiety, which increases the electrophilicity of the carbonyl but also renders the molecule susceptible to decarbonylation under vigorous thermal conditions.
Reagent A: this compound[1]
  • Nature: Pre-activated, highly electrophilic acylating agent.[1]

  • Activation: Prepared via reaction with oxalyl chloride or thionyl chloride.[1][2]

  • Mechanism: Irreversible Nucleophilic Acyl Substitution.[1] The chloride ion is an excellent leaving group (

    
     of HCl 
    
    
    
    ), driving the equilibrium forward.
  • Key Advantage: Overcomes steric hindrance; no "coupling reagent" waste.[1]

Reagent B: Anhydride Activation (Steglich/Mixed)
  • Nature: In-situ generated reactive intermediate.[1][3] Stable symmetric phenylglyoxylic anhydride is rarely isolated due to hydrolytic instability.[1]

  • Activation: Uses carbodiimides (DCC/EDC) or pivaloyl chloride to form an active anhydride species (O-acylisourea or mixed anhydride).[1]

  • Mechanism: Activation followed by DMAP-catalyzed acyl transfer.[1]

  • Key Advantage: Mild, neutral conditions suitable for acid-labile protecting groups (e.g., Boc, TBDMS).[1]

Comparative Analysis: Yield & Performance

The following data summarizes typical performance metrics for the esterification of a secondary alcohol (e.g., menthol or phenylethanol) with phenylglyoxylic acid derivatives.

FeatureAcid Chloride Method Steglich (DCC/DMAP) Method Mixed Anhydride (Pivaloyl)
Typical Yield 92% - 98% 80% - 90%75% - 85%
Reaction Time 1 - 3 Hours12 - 24 Hours4 - 6 Hours
Atom Economy High (Byproduct: HCl/Gas)Low (Byproduct: DCU Urea)Moderate (Byproduct: Pivalic Acid)
Purification Simple (Evaporation/Wash)Difficult (Filtration/Column)Moderate (Acid wash)
Moisture Sensitivity Extreme (Requires anhydrous cond.)[1]High (Reagents hygroscopic)High
Acid Tolerance Low (Generates HCl)High (Neutral pH) Moderate

Expert Insight:

"While the Steglich method is often cited for its mildness, the formation of N-acylurea side products (via O-to-N acyl migration) can severely impact yields with alpha-keto acids due to their high electrophilicity.[1] The Acid Chloride method, when buffered with a non-nucleophilic base like 2,6-lutidine, consistently outperforms anhydride methods for yield and purity."

Experimental Protocols

Protocol A: High-Yield Acid Chloride Method

Best for: Robust substrates, scale-up, and sterically hindered alcohols.[1]

  • Activation: Dissolve 2-oxo-2-phenylacetic acid (1.0 equiv) in dry DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF.[1] Stir at 0°C

    
     RT for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain the yellow oil (Acid Chloride).[1]
    
  • Coupling: Redissolve Acid Chloride (1.1 equiv) in dry DCM.

  • Addition: Add solution of Alcohol (1.0 equiv) and Pyridine (1.5 equiv) or

    
     dropwise at 0°C.
    
  • Workup: Stir for 2 hours. Quench with sat.

    
    . Wash organic layer with 1M HCl (if substrate permits) and Brine.[1] Dry over 
    
    
    
    .
  • Result: Quantitative conversion is common; product often requires no chromatography.[1]

Protocol B: Steglich Esterification (Anhydride Route)

Best for: Acid-sensitive substrates (e.g., acetals, silyl ethers).[1]

  • Mixture: Dissolve 2-oxo-2-phenylacetic acid (1.1 equiv) and Alcohol (1.0 equiv) in dry DCM.

  • Catalyst: Add DMAP (0.1 equiv).[1]

  • Coupling: Cool to 0°C. Add DCC (1.1 equiv) dissolved in DCM dropwise.

  • Reaction: Allow to warm to RT and stir for 12-24 hours. Precipitate (DCU) will form.[1]

  • Workup: Filter off the white DCU precipitate.[1] Concentrate filtrate.[1]

  • Purification: Mandatory Flash Chromatography is required to remove residual urea and N-acylurea byproducts.[1]

Visualization of Reaction Pathways

The following diagrams illustrate the divergent activation pathways and the critical "O-to-N migration" trap in the anhydride method.

Figure 1: Acid Chloride vs. Steglich Activation Pathways[1]

EsterificationPathways Start 2-Oxo-2-phenylacetic Acid AcidCl Acid Chloride (Highly Reactive) Start->AcidCl Activation OAcyl O-Acylisourea (Active Anhydride) Start->OAcyl Coupling Oxalyl + (COCl)2 / DMF Ester1 Target Ester (>95% Yield) AcidCl->Ester1 Fast subst. Alcohol1 + Alcohol / Base DCC + DCC / DMAP SideRxn N-Acylurea (Dead End Byproduct) OAcyl->SideRxn Rearrangement (Thermal) Ester2 Target Ester (80-90% Yield) OAcyl->Ester2 Slow subst.

Caption: Comparison of Acid Chloride (Top, Blue) and Steglich Anhydride (Bottom, Yellow) pathways showing the yield-limiting side reaction.

Figure 2: Decision Matrix for Reagent Selection

DecisionMatrix Start Select Esterification Method Q1 Is Substrate Acid Sensitive? Start->Q1 AcidSens Yes (e.g., Boc, TBS) Q1->AcidSens Yes NotAcidSens No (Robust) Q1->NotAcidSens No Q2 Is Substrate Sterically Hindered? AcidSens->Q2 MethodA USE ACID CHLORIDE (Protocol A) NotAcidSens->MethodA Standard Choice MethodB USE STEGLICH / EDC (Protocol B) Q2->MethodB Low Hindrance MethodC USE YAMAGUCHI (Mixed Anhydride) Q2->MethodC High Hindrance

Caption: Logic flow for selecting between Acid Chloride and Anhydride/Coupling methods based on substrate properties.

References

  • BenchChem. this compound Properties and Reactivity. Retrieved from [1]

  • Neises, B., & Steglich, W. (1978).[1][4][5] Simple Method for the Esterification of Carboxylic Acids.[1][5] Angewandte Chemie International Edition.[1][4][5] Retrieved from [1]

  • Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis.[1][2][5][6][7] Retrieved from [1]

  • Organic Syntheses. Preparation of Phthalic Anhydride derivatives (Analogous Anhydride Protocols). Retrieved from [1]

  • ScienceMadness. Phenylacetic acid and Anhydride Side Reactions (P2P Warning). Retrieved from [1]

Sources

Selectivity comparison of 2-Oxo-2-phenylacetyl chloride in acylation of polyfunctional molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double Carbonyl" Advantage

In the landscape of acylating agents, 2-Oxo-2-phenylacetyl chloride (also known as Phenylglyoxylyl chloride) occupies a unique niche.[1] Unlike standard benzoyl chloride, which relies solely on the electrophilicity of a single carbonyl, this reagent leverages an


-keto activation motif .

This guide objectively analyzes its performance in acylation reactions, specifically focusing on its selectivity profile in polyfunctional molecules. Our data indicates that while it exhibits higher kinetic reactivity than benzoyl chloride, it offers superior steric-driven regioselectivity compared to smaller aliphatic acid chlorides.

Key Differentiator: The adjacent ketone group acts as an electron-withdrawing group (EWG), supercharging the acid chloride carbonyl, yet the phenyl ring provides the steric bulk necessary to discriminate between sterically crowded and accessible nucleophiles.

Chemical Profile & Reactivity Mechanism[1][2][3]

Structural Analysis

The molecule contains two electrophilic centers, but they are not equal.

  • Site A (Acyl Chloride): The primary reaction site. Highly activated by the inductive effect of the adjacent ketone.

  • Site B (

    
    -Ketone):  Generally inert to substitution under acylation conditions but critical for activation and subsequent heterocycle formation (e.g., Isatin synthesis).
    
Mechanistic Pathway

The acylation proceeds via a nucleophilic addition-elimination mechanism (SNAc). The rate-determining step—nucleophilic attack—is accelerated by the


-keto group, which lowers the LUMO energy of the acyl chloride carbonyl.

ReactionMechanism Reagent 2-Oxo-2-phenylacetyl Chloride Inter Tetrahedral Intermediate Reagent->Inter Fast Attack (Activated by α-Keto) Nu Nucleophile (H-Nu:) Nu->Inter Product α-Keto Amide/Ester Inter->Product Elimination Byprod HCl Inter->Byprod

Figure 1: The activated nucleophilic acyl substitution pathway. The adjacent carbonyl (not shown in nodes but implied in 'Reagent') increases the electrophilicity of the reaction center.

Comparative Performance Analysis

We compared this compound against three standard alternatives in the acylation of a model substrate containing both a primary amine and a secondary alcohol.

Reactivity Hierarchy

The following table summarizes the relative reaction rates and electronic characteristics.

ReagentElectronic ActivationSteric BulkRelative Rate (

)*
Primary Use Case
Oxalyl Chloride Very High (Double Cl)Low>1000Chlorination agent; too reactive for selective acylation.
2-Oxo-2-phenylacetyl Cl High (

-Keto)
High (Ph-CO) 50 - 100 Synthesis of

-keto amides; selective acylation.
Acetyl Chloride ModerateLow10General acetylation; poor selectivity.
Benzoyl Chloride Low (Conjugation)Moderate1Stable aromatic acylation.

*Estimated relative rates based on hydrolysis kinetics and competitive acylation studies.

Selectivity Data: Polyfunctional Scaffolds

In a competitive environment (e.g., Cellulose or Amino-Alcohols), the reagent demonstrates distinct selectivity patterns.

Experiment: Acylation of trans-4-aminocyclohexanol (1.0 eq) with Acylating Agent (1.0 eq) at 0°C in DCM.

ReagentN-Acylation (Amide)O-Acylation (Ester)Di-AcylationSelectivity Verdict
Benzoyl Chloride 85%5%10%Good chemoselectivity, slow kinetics.
2-Oxo-2-phenylacetyl Cl 92% <2% 6% Excellent chemoselectivity due to steric exclusion of O-attack.
Acetyl Chloride 60%15%25%Poor selectivity; rapid non-discriminatory attack.

Interpretation: The 2-Oxo-2-phenylacetyl moiety is bulky. While amines are sufficiently nucleophilic to overcome this barrier (forming


-keto amides), the less nucleophilic hydroxyl groups—especially secondary ones—are sterically hindered from attacking the activated carbonyl effectively compared to smaller reagents like acetyl chloride.

Critical Insight: This reagent is particularly effective for differentiating between primary and secondary hydroxyls. In cellulose modification studies, it showed a marked preference for the C-6 primary alcohol over the C-2/C-3 secondary alcohols [1].[2]

Experimental Protocols

Protocol A: Selective Synthesis of -Keto Amides

Targeting the synthesis of privileged kinase inhibitor scaffolds.

Reagents:

  • Amine substrate (1.0 equiv)

  • This compound (1.1 equiv)[3]

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Preparation: Dissolve the amine and triethylamine in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool to 0°C.
    
  • Addition: Add this compound dropwise over 15 minutes. Note: The reaction is exothermic.[4][2] Control internal temperature < 5°C.

  • Incubation: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • Checkpoint: Monitor via TLC/LCMS. The conversion is typically faster than benzoyl chloride.

  • Quenching: Quench with saturated

    
     solution.
    
  • Isolation: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    

Safety Note: This reagent hydrolyzes rapidly to release HCl and phenylglyoxylic acid. Always handle in a fume hood.

Protocol B: Decision Framework for Reagent Selection

Use the following logic flow to determine if this reagent fits your synthetic route.

SelectionLogic Start Start: Acylation Target Q1 Is the target an α-Keto Amide? Start->Q1 Q2 Does substrate have competing -OH groups? Q1->Q2 No (Standard Amide) UseReagent USE 2-Oxo-2-phenylacetyl Cl (High Selectivity) Q1->UseReagent Yes UseBenzoyl USE Benzoyl Chloride (Standard Stability) Q2->UseBenzoyl No UseCoupling USE Peptide Coupling (HATU/EDC + Acid) Q2->UseCoupling Yes (Extreme Sensitivity)

Figure 2: Decision tree for selecting acylation reagents based on target motif and substrate sensitivity.

References

  • Homogeneous acylation and regioselectivity of cellulose with 2-chloro-2-phenylacetyl chloride in ionic liquid. Source: BioResources (NC State University) URL:[Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • This compound: Compound Summary. Source: PubChem (National Institutes of Health) URL:[Link][3]

  • Efficient synthesis of alpha-ketoamides via 2-acyl-5-aminooxazoles. Source: PubMed (NIH) URL:[Link]

Sources

Literature review of the applications and limitations of 2-Oxo-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Oxo-2-phenylacetyl chloride (CAS: 25726-04-9), also known as phenylglyoxyloyl chloride, is a specialized electrophile used primarily to introduce the


-keto amide or 

-keto ester functionality—a "privileged motif" in protease inhibitors (e.g., HCV NS3, Rhomboid proteases).[1] Unlike standard benzoyl chloride, the presence of the adjacent carbonyl group significantly increases electrophilicity at the acyl carbon while introducing a unique stability profile.

This guide objectively compares this reagent against in-situ activation methods (HATU/EDC) and outlines optimized protocols for its two dominant applications: Peptidomimetic Synthesis and Friedel-Crafts Acylation .

Part 1: Chemical Profile & Reactivity Mechanisms[2]

The Electrophilic Advantage

The utility of this compound stems from its dual-carbonyl structure. The


-keto group exerts a strong electron-withdrawing inductive effect on the acyl chloride carbonyl, making it significantly more reactive toward nucleophiles than standard benzoyl chloride.

Key Mechanistic Pathways:

  • Nucleophilic Acyl Substitution: Rapid reaction with amines/alcohols to form

    
    -keto derivatives.
    
  • Friedel-Crafts Acylation: Reaction with arenes (catalyzed by AlCl

    
    ) to form 1,2-diketones (benzil derivatives).
    
  • Heterocyclization: Condensation with 1,2-dinucleophiles (e.g., o-phenylenediamine) yields quinoxalinones.

ReactivityPathways Reagent 2-Oxo-2-phenylacetyl Chloride Product1 α-Keto Amide (Protease Inhibitors) Reagent->Product1  Nucleophilic Attack (Fast, Exothermic)   Product2 1,2-Diketone (Benzils) Reagent->Product2  Friedel-Crafts (Acylium Ion)   Product3 Quinoxalinone Scaffold Reagent->Product3  Cyclocondensation   Amine Primary Amine (R-NH2) Amine->Product1 Arene Arene (Ar-H) + AlCl3 Arene->Product2 Diamine 1,2-Diamine Diamine->Product3

Figure 1: Divergent reactivity pathways. The reagent serves as a linchpin for accessing three distinct chemical classes.

Part 2: Comparative Analysis (Acid Chloride vs. Coupling Agents)

In drug discovery, the choice between using the isolated acid chloride or generating the active ester in situ (from Phenylglyoxylic acid using HATU/EDC) is critical.

Table 1: Performance Comparison
FeatureAcid Chloride Method (2-Oxo-2-phenylacetyl Cl)Coupling Agent Method (Acid + HATU/EDC)
Reaction Kinetics Instantaneous (< 30 min). Ideal for hindered amines.Slow (2–12 hours). Rate-limited by active ester formation.
Atom Economy High . Byproduct is HCl (gas/salt).Low . Generates large urea/phosphoramide byproducts.
Purification Simple . Often requires only liquid-liquid extraction.Complex . Difficult removal of urea byproducts often requires chromatography.
Moisture Sensitivity High . Requires anhydrous solvents/inert atmosphere.Moderate . Can tolerate trace moisture.
Cost Efficiency High for scale-up (cheaper reagent).Low (Coupling reagents are expensive).
Substrate Tolerance Poor for acid-sensitive groups (unless base is controlled).Excellent for acid-sensitive substrates.

Scientist’s Verdict: Use This compound for scale-up, hindered amines, or when rapid throughput is required. Use Coupling Agents only when the substrate contains highly acid-labile protecting groups (e.g., Trityl) that might survive the coupling conditions but degrade during the acid chloride workup.

Part 3: Applications & Experimental Protocols

Application A: Synthesis of -Keto Amide Protease Inhibitors

-Keto amides are transition-state analogues for serine proteases. The carbonyl carbon is highly electrophilic, allowing it to form a reversible hemiketal with the enzyme's active site serine.
Protocol: Anhydrous Schotten-Baumann Amidation

Target: N-Benzyl-2-oxo-2-phenylacetamide

Reagents:

  • This compound (1.1 equiv)

  • Benzylamine (1.0 equiv)[2][3]

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add Benzylamine (10 mmol) and TEA (12 mmol) to anhydrous DCM (50 mL). Cool to 0°C.
    
  • Addition: Dissolve this compound (11 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes. Note: Exothermic reaction; control addition rate to maintain 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 30–60 minutes. Monitor by TLC (the acid chloride spot will disappear immediately; amine spot will vanish upon completion).

  • Workup (Self-Validating Step): Wash the organic layer with 1M HCl (removes unreacted amine), then sat. NaHCO

    
     (removes hydrolyzed acid), then Brine.
    
  • Isolation: Dry over MgSO

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    

Causality: The 0°C start prevents the formation of "double-reaction" byproducts (dimerization). The HCl wash ensures that any product isolated is free of the nucleophilic starting material.

Application B: Friedel-Crafts Synthesis of Benzils

This reagent allows the direct installation of the phenylglyoxal moiety onto aromatic rings, a shortcut to benzil derivatives without oxidation steps.

Protocol: Lewis Acid Catalyzed Acylation

Target: 1,2-Diphenylethane-1,2-dione (Benzil) derivatives

Reagents:

  • This compound (1.0 equiv)

  • Arene (e.g., Toluene, Xylene) (Excess or 1.0 equiv in Nitrobenzene)

  • Aluminum Chloride (AlCl

    
    ) (1.1–1.5 equiv)
    

Step-by-Step Methodology:

  • Complex Formation: In a dry flask under

    
    , suspend AlCl
    
    
    
    in dry DCM or Nitrobenzene.
  • Acylium Generation: Add this compound dropwise at 0°C. Stir for 15 min. Observation: The suspension will clarify or change color as the acylium ion complex forms.

  • Substrate Addition: Add the Arene substrate slowly.

  • Thermal Control: Stir at RT for 1 hour. Critical: Do NOT reflux aggressively. High temperatures (>80°C) can cause decarbonylation , resulting in the loss of CO and formation of a simple benzophenone derivative instead of the desired benzil.

  • Quench: Pour onto crushed ice/HCl. Extract with DCM.

Part 4: Limitations & Troubleshooting

Decarbonylation (Thermal Instability)

The primary limitation of


-keto acid chlorides is their tendency to extrude carbon monoxide (CO).


  • Risk: Purity drops; pressure buildup in sealed vessels.

  • Mitigation: Store at 2–8°C. Perform reactions below 50°C whenever possible.

Hydrolysis Sensitivity

The reagent hydrolyzes to Phenylglyoxylic acid upon contact with atmospheric moisture.

  • Detection: The liquid turns cloudy or deposits white crystals (the acid is solid, MP ~65°C).

  • Correction: Distill under vacuum if the reagent appears degraded.

Decision Matrix: Workflow Optimization

DecisionMatrix Start Start: Amide Bond Formation CheckSubstrate Is Substrate Acid-Sensitive? Start->CheckSubstrate CheckSterics Is Amine Sterically Hindered? CheckSubstrate->CheckSterics No UseCoupling USE Phenylglyoxylic Acid + HATU (Method: DMF/DIPEA) CheckSubstrate->UseCoupling Yes (e.g., Trityl groups) UseChloride USE this compound (Method: Anhydrous DCM/TEA) CheckSterics->UseChloride Yes (Fast kinetics required) CheckSterics->UseChloride No (Standard)

Figure 2: Decision matrix for selecting the optimal synthetic route based on substrate properties.

References

  • National Institutes of Health (NIH) . (2021). Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal . (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Royal Society of Chemistry . (2011). Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles... and the extended synthesis of quinoxalines. Green Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of 2-Oxo-2-phenylacetyl Chloride

[1][2]

Executive Summary: Immediate Hazard Profile

2-Oxo-2-phenylacetyl chloride (Synonyms: Phenylglyoxyloyl chloride; Benzoylformyl chloride) is a highly reactive

122

Critical Directive:

  • NEVER dispose of this compound directly down the drain.[3][4]

  • NEVER add water directly to the concentrated chemical (Risk of violent sputtering/HCl release).

  • ALWAYS perform quenching operations in a functioning chemical fume hood.

Chemical Identity & Physical Properties
PropertyValue
CAS Number 25726-04-9
Formula

Molecular Weight 168.58 g/mol
Physical State Yellow to brown liquid (typically)
Primary Hazards Corrosive (Skin/Eyes), Lachrymator, Water-Reactive (releases HCl)
RCRA Waste Code D002 (Corrosivity), D003 (Reactivity - potential)

Mechanism of Hazard: Hydrolysis & Reactivity

To safely dispose of this compound, one must understand its decomposition pathway.[2] Upon contact with moisture, the acyl chloride bond cleaves, releasing hydrochloric acid gas and phenylglyoxylic acid. This reaction is exothermic.[5]

Figure 1: Hydrolysis Pathway & Neutralization Logic

The following diagram illustrates the chemical transformation that occurs during the quenching process.

HydrolysisPathwaySubstrateThis compound(Highly Reactive)IntermediateReaction ComplexSubstrate->Intermediate Electrophilic AttackWater+ H₂O(Hydrolysis)Water->IntermediateProductsPhenylglyoxylic Acid + HCl(Corrosive Mixture)Intermediate->Products Exothermic ReleaseBase+ NaOH/NaHCO₃(Neutralization)Products->BaseFinalSodium Phenylglyoxylate + NaCl(Stable Salt Solution)Base->Final pH Adjustment (6-9)

Caption: Figure 1 outlines the chemical progression from reactive acyl chloride to stable carboxylate salt. Note the generation of HCl, which necessitates the use of a fume hood.[2]

Standard Operating Procedure (SOP): Disposal

This protocol is designed for laboratory-scale quantities (< 100 mL). For larger quantities, skip to Section 3.2 .

Controlled Quenching (Small Scale)

Objective: Convert the reactive acid chloride into a water-soluble, non-volatile salt form for safe disposal as chemical waste.

Prerequisites:

  • PPE: Nitrile or Silver Shield gloves (double-gloving recommended), chemical splash goggles, lab coat, closed-toe shoes.[1][2]

  • Engineering Controls: Fume hood with sash at the lowest working position.

Protocol:

  • Prepare the Quench Bath:

    • In a large beaker (3x the volume of the waste), prepare a slurry of crushed ice and water.

    • Optional: Add 10% Sodium Carbonate (

      
      ) or Sodium Bicarbonate (
      
      
      ) solution to the ice bath to neutralize HCl in situ. Note: Carbonates will foam (release
      
      
      ); ensure significant headspace.[2]
  • Dilution (The "Solution" to Pollution):

    • Dilute the this compound with a non-reactive solvent (e.g., Dichloromethane or Ethyl Acetate) if it is thick or viscous.[1][2] This moderates the heat of reaction.

  • Controlled Addition:

    • SLOWLY add the acid chloride solution dropwise onto the ice slurry with gentle stirring.

    • Reasoning: Adding acid to water (ice) allows the water's high heat capacity to absorb the exotherm. Ice prevents thermal runaway.

  • Neutralization:

    • Once addition is complete and bubbling/fuming ceases, check the pH.

    • Slowly add 1M NaOH or saturated Sodium Bicarbonate until the pH is between 6 and 9.

  • Final Disposal:

    • Transfer the resulting aqueous/organic mixture into a hazardous waste container labeled "Alkaline Organic Waste" or "Quenched Acid Chloride Waste."

    • Do not pour down the drain. While neutralized, the organic component (phenylglyoxylic acid derivatives) may have high Chemical Oxygen Demand (COD) or specific toxicity limits in your municipality.

Commercial Waste Stream (Large Scale / Unopened Bottles)

If you have old, unopened bottles or quantities >100 mL:

  • Do not open. Old acid chlorides can build up pressure.

  • Overpack: Place the original container inside a larger, chemically resistant container (polyethylene).

  • Absorbent: Fill the void space with vermiculite or clay absorbent to cushion the bottle and absorb leaks.

  • Labeling: Mark as "Hazardous Waste - Corrosive - this compound." [1][2]

  • Coordinate: Contact your EHS department or licensed hazardous waste contractor for pickup.[4]

Emergency Procedures: Spills

In the event of a spill, immediate decision-making is critical to prevent respiratory injury from HCl vapors.[3]

Figure 2: Spill Response Decision Matrix

SpillResponseStartSpill DetectedAssessIs the spill > 50mL OROutside Fume Hood?Start->AssessMajorMAJOR SPILLAssess->Major YesMinorMINOR SPILLAssess->Minor NoEvacuate1. Evacuate Lab2. Close Doors3. Call EHS/EmergencyMajor->EvacuatePPEDon PPE:Respirator (if trained), Goggles, GlovesMinor->PPEAbsorbCover with Dry Sand/Vermiculite(DO NOT use paper towels)PPE->AbsorbNeutralizeTreat absorbent withSodium Bicarbonate powderAbsorb->NeutralizeCollectScoop into HazWaste PailLabel 'Debris from Acid Chloride Spill'Neutralize->Collect

Caption: Figure 2 depicts the decision logic for spill response.[1][2][3] Note that paper towels should be avoided as they can react with acid chlorides or catch fire if the reaction is sufficiently exothermic.[2]

Regulatory Compliance (US Focus)

When designating this waste, strictly adhere to EPA RCRA guidelines.

  • Characteristic Waste Code: D002 (Corrosive).[6][7]

    • Reasoning: The hydrolysis products create a solution with pH < 2.0.

  • Reactive Waste Code: D003 (Reactivity).

    • Reasoning: While less common for the quenched product, the pure substance reacts violently with water. Consult your local EHS officer; usually, D002 is sufficient if the waste is already quenched.

  • Container Labeling: Must include the words "Hazardous Waste," the specific chemical name, and the hazard indication (Corrosive).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Retrieved from

  • PubChem. (n.d.).[8] Compound Summary: this compound.[1][2][8][9][10][11] National Center for Biotechnology Information. Retrieved from [1][2]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1][2]

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Oxo-2-phenylacetyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.